molecular formula C45H93N7O18 B611472 Tri(Amino-PEG5-amide)-amine

Tri(Amino-PEG5-amide)-amine

Cat. No.: B611472
M. Wt: 1020.3 g/mol
InChI Key: CMUGXZWNMJJZQZ-UHFFFAOYSA-N
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Description

Tri(Amino-PEG5-amide)-amine TFA salt is a PEG derivative containing three amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful for the development of antibody drug conjugates.

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUGXZWNMJJZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H93N7O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tri(Amino-PEG5-amide)-amine: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(Amino-PEG5-amide)-amine is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and targeted drug delivery. Its unique architecture, featuring three terminal primary amine groups and a central tertiary amine, offers a versatile platform for the construction of complex biomolecules. The hydrophilic PEG5 spacers enhance solubility and biocompatibility, making it an ideal component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties, a detailed putative synthesis protocol, characterization methods, and experimental procedures for its application in drug development.

Core Properties of this compound

This compound is a well-defined, monodisperse compound, which is crucial for the batch-to-batch reproducibility of the complex bioconjugates it is used to create.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various commercial and scientific sources.

PropertyValueSource(s)
Molecular Weight 1020.26 g/mol [1][2]
Molecular Formula C₄₅H₉₃N₇O₁₈[1][2]
CAS Number 2055013-52-8[1][2]
Appearance Colorless to pale yellow oil or solid
Purity Typically >95%[2]
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions 2-8°C, sealed, dry[1]
Chemical Reactivity

The primary reactivity of this compound stems from its three terminal primary amine groups. These amines are nucleophilic and can readily participate in a variety of conjugation reactions, most notably:

  • Amide Bond Formation: Reacts with carboxylic acids, activated esters (e.g., NHS esters), and acyl chlorides to form stable amide bonds. This is the most common conjugation strategy for this molecule.

  • Secondary Amine Formation: Can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form stable secondary amine linkages.

Synthesis and Characterization

Putative Synthesis Protocol

The synthesis likely starts from a commercially available, mono-protected PEG5 derivative and a central amine core.

Step 1: Synthesis of a Boc-protected Amino-PEG5-acid

A likely precursor is a mono-Boc-protected amino-PEG5-alcohol, which is then oxidized to the corresponding carboxylic acid.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid of the protected PEG derivative is activated, commonly using N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC to form an NHS ester.

Step 3: Conjugation to a Central Amine Core

Tris(2-aminoethyl)amine (B1216632) can serve as the central core. The NHS-activated Boc-protected Amino-PEG5-acid is reacted with tris(2-aminoethyl)amine in a suitable organic solvent like DMF with a non-nucleophilic base such as DIPEA. Stoichiometric control is crucial to ensure the addition of three PEG arms.

Step 4: Deprotection of the Terminal Amines

The final step involves the removal of the Boc protecting groups from the three terminal amines. This is typically achieved under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Purification: Purification at each step would likely involve column chromatography on silica (B1680970) gel, and the final product would be purified by reverse-phase HPLC to ensure high purity.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the structure, the proton NMR spectrum would be acquired. Key signals would include the characteristic repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) as a multiplet around 3.6 ppm, and signals corresponding to the amide and amine protons. The integration of these signals would be used to confirm the ratio of the different parts of the molecule.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the PEG backbone carbons and the carbonyl carbons of the amide bonds.

High-Performance Liquid Chromatography (HPLC):

  • Analytical RP-HPLC: To assess the purity of the final compound. A gradient of water and acetonitrile (B52724) with a TFA modifier is a common mobile phase. The purity is determined by the area of the product peak relative to the total peak area.

  • Preparative RP-HPLC: For the final purification of the compound.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): To confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.

Applications in Drug Development: PROTAC Synthesis

This compound is a highly valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

General Experimental Protocol for PROTAC Synthesis using this compound

This protocol describes a stepwise approach to synthesizing a PROTAC where a warhead (targeting the protein of interest) and an E3 ligase ligand are sequentially coupled to the this compound linker.

Step 1: Mono-functionalization of the Linker

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a solution of the carboxylic acid-functionalized E3 ligase ligand (0.9 equivalents to favor mono-substitution) and a coupling agent such as HATU (0.9 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the mono-substituted product by reverse-phase HPLC.

Step 2: Coupling of the Warhead

  • Dissolve the purified mono-substituted linker from Step 1 in anhydrous DMF.

  • Add the carboxylic acid-functionalized warhead (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC conjugate by reverse-phase HPLC.

Visualizing Workflows and Pathways

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Linker This compound Coupling1 Step 1: Amide Coupling Linker->Coupling1 E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Coupling1 Warhead Warhead (-COOH) Coupling2 Step 2: Amide Coupling Warhead->Coupling2 Purification1 RP-HPLC Purification Coupling1->Purification1 Intermediate Mono-substituted Intermediate Purification1->Intermediate Isolated Intermediate Purification2 RP-HPLC Purification Coupling2->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Final Product Intermediate->Coupling2 PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC POI Protein of Interest PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ub_POI Poly-ubiquitinated POI E3_Ligase->Ub_POI catalyzes transfer of Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome recognized by Degraded_POI Degraded Protein Proteasome->Degraded_POI degrades

References

An In-depth Technical Guide to Tri(Amino-PEG5-amide)-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Amino-PEG5-amide)-amine is a branched, trifunctional polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring three primary amine-terminated PEG5 arms extending from a central amine core, provides a flexible and hydrophilic scaffold. This structure is instrumental in modulating the physicochemical properties of conjugated molecules, such as solubility and cell permeability, which are critical for the efficacy of novel therapeutics. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use.

Chemical Structure and Properties

The fundamental structure of this compound consists of a central tertiary amine linked via amide bonds to three separate amino-terminated polyethylene glycol chains, each containing five ethylene (B1197577) glycol repeat units.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C45H93N7O18[1]
Molecular Weight 1020.26 g/mol [1]
CAS Number 2055013-52-8[1]
Appearance Solid[2]
Solubility 10 mM in DMSO[1]
Purity >96% to >98% (typical)[3][4]
SMILES O=C(NCCN(CCNC(CCOCCOCCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCOCCOCCN)=O)CCOCCOCCOCCOCCOCCN[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the use of protecting groups to ensure the selective formation of the desired product. A common strategy involves the reaction of a central amine core with protected PEGylated carboxylic acids, followed by deprotection of the terminal amine groups. While a specific, publicly available, step-by-step protocol for this exact molecule is not detailed in peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous branched PEG structures and the availability of Boc-protected precursors.

A plausible synthetic route involves a two-stage process: the synthesis of a Boc-protected intermediate, Tri(boc-nh-peg5-amide)-amine, followed by the removal of the Boc protecting groups.

Experimental Protocol: Synthesis of Tri(boc-nh-peg5-amide)-amine and subsequent deprotection

This protocol is a representative procedure based on standard amide coupling and deprotection chemistries.

Part 1: Amide Coupling to form Tri(boc-nh-peg5-amide)-amine

  • Reagents and Materials:

    • Tris(2-aminoethyl)amine

    • Boc-NH-PEG5-COOH (3.3 equivalents)

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) (3.5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (7.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve Tris(2-aminoethyl)amine (1.0 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve Boc-NH-PEG5-COOH (3.3 equivalents), HATU (3.5 equivalents), and DIPEA (7.0 equivalents) in anhydrous DMF.

    • Stir the mixture of the PEGylated carboxylic acid and coupling reagents at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Slowly add the activated PEG-acid solution to the solution of Tris(2-aminoethyl)amine with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is typically worked up by dilution with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions such as 5% lithium chloride, saturated sodium bicarbonate, and brine to remove unreacted starting materials and coupling reagents.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, Tri(boc-nh-peg5-amide)-amine, can be purified by flash column chromatography on silica (B1680970) gel.

Part 2: Deprotection to yield this compound

  • Reagents and Materials:

    • Tri(boc-nh-peg5-amide)-amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Nitrogen atmosphere

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve the purified Tri(boc-nh-peg5-amide)-amine in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.

    • Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.

    • The residue is often co-evaporated with a solvent like methanol (B129727) or ether to ensure complete removal of residual TFA.

    • The final product, this compound, is typically obtained as a TFA salt and can be further purified by preparative HPLC if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow A Tris(2-aminoethyl)amine D Amide Coupling A->D B Boc-NH-PEG5-COOH B->D C HATU, DIPEA in DMF C->D E Tri(boc-nh-peg5-amide)-amine D->E Purification G Boc Deprotection E->G F TFA, DCM F->G H This compound G->H Purification

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and spatial orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.

The three PEGylated arms of this compound offer several advantages:

  • Increased Hydrophilicity: The polyethylene glycol chains enhance the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile.

  • Flexibility: The flexible nature of the PEG chains allows for the necessary conformational adjustments to facilitate the formation of the ternary complex.

  • Three-dimensional Scaffolding: The branched structure provides a three-dimensional scaffold that can be advantageous for optimizing the presentation of the protein-binding ligands.

PROTAC Assembly Signaling Pathway Diagram

PROTAC_Assembly POI_ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_ligand->PROTAC Linker This compound Linker->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC

Caption: Conceptual assembly of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined, branched structure and hydrophilic nature provide medicinal chemists with a powerful tool to fine-tune the properties of complex therapeutic molecules like PROTACs. The synthetic strategies outlined in this guide, based on established chemical principles, offer a pathway to access this important compound for research and development purposes. As the quest for more effective and specific therapies continues, the role of sophisticated linkers such as this compound is set to expand, further enabling the development of next-generation medicines.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][5] Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. Their inherent hydrophilicity and flexibility allow for the fine-tuning of crucial drug-like properties, including solubility and cell permeability, and play a pivotal role in optimizing the formation of the productive ternary complex required for protein degradation.[1][6] This technical guide provides an in-depth examination of the multifaceted role of PEG linkers in PROTAC development for researchers, scientists, and drug development professionals.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[1][9] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[2]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub Poly-Ubiquitinated POI Ternary_Complex->Poly_Ub Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Recruits Ub-loaded E2 Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Recycle PROTAC Recycled

PROTAC-mediated protein degradation pathway.

The Pivotal Role of PEG Linkers

The linker is a critical component that dictates the overall success of a PROTAC.[1][3] Its length, composition, and attachment points influence solubility, cell permeability, metabolic stability, and, most importantly, the geometry of the ternary complex.[1][10] Among the most common linker motifs are PEG and alkyl chains.[3] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility, making them highly valuable in PROTAC design.[1][6]

2.1 Enhancing Solubility and Physicochemical Properties A significant challenge in PROTAC development is their high molecular weight and lipophilicity, which often places them outside the traditional "Rule-of-5" guidelines for oral bioavailability and can lead to poor solubility.[3][11] The hydrophilic nature of PEG linkers effectively increases the water solubility of the entire PROTAC molecule, which is crucial for administration and distribution.[12][13] By tuning the number of PEG units, researchers can modulate the topological polar surface area (TPSA) and lipophilicity to achieve a desirable balance of properties.[3]

2.2 Modulating Cell Permeability The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[6] PEG chains can adopt folded conformations, effectively shielding the polar surface area of the PROTAC.[6] This "chameleon effect" can create a more compact, less polar structure that is better suited for membrane traversal.[2] However, finding the optimal balance is key, as excessively long or polar linkers can negatively impact permeability.[14]

2.3 Optimizing Ternary Complex Formation The primary function of the linker is to enable the formation of a stable and productive ternary complex.[2][15] The length and flexibility of the PEG linker are paramount in this process.

  • If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase.[10]

  • If the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer, leading to an entropic penalty that destabilizes the complex.[2][10]

The optimal linker length, which must be determined empirically, facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[2][16] Flexible PEG linkers allow the two binding ligands to orient themselves in multiple ways, increasing the probability of achieving a productive conformation.[2][17]

Quantitative Impact of PEG Linker Length on Efficacy

The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[15][18] Numerous studies have demonstrated that systematically varying the length of the PEG linker can have a profound impact on these parameters. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference(s)
BRD4VHLJQ1-(PEG)2-VHL300~65[3]
BRD4VHLJQ1-(PEG)3-VHL250~70[3]
BRD4CRBNJQ1-(PEG)2-CRBN20>90[3]
BRD4CRBNJQ1-(PEG)4-CRBN5>95[3]
ER-αVHLEstradiol-(12-atom linker)~250~60[19]
ER-αVHLEstradiol-(16-atom linker)~100~80[19]
ER-αVHLEstradiol-(19-atom linker)~500~50[19]
SMARCA2/4VHLSMARCA2 Ligand-(PEG)3-VHL250~70[3]

Table 1: Representative data illustrating the effect of PEG linker length on PROTAC degradation efficiency. Values are approximated from published data for illustrative purposes.

Key Experimental Protocols

4.1 General Synthesis of a PEGylated PROTAC The modular nature of PROTACs allows for their convergent assembly.[3] A common and highly efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[18]

Synthesis_Workflow Convergent PROTAC Synthesis Workflow POI_Ligand POI Ligand (with alkyne) PROTAC Final PROTAC POI_Ligand->PROTAC E3_Ligand E3 Ligand (with amine) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Coupling (HATU, DIPEA) PEG_Linker Bifunctional Linker (HOOC-PEGn-N3) PEG_Linker->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Purification2 Purification (HPLC) PROTAC->Purification2 Purification1->PROTAC Click Chemistry (Cu(I) catalyst)

A typical workflow for PROTAC synthesis.

Methodology:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., pomalidomide (B1683931) containing a free amine) and a bifunctional PEG linker with terminal acid and azide (B81097) groups (e.g., HOOC-PEGn-N3) in a suitable solvent like DMF.[6]

    • Add peptide coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).[18]

    • Stir the reaction at room temperature, monitoring progress by LC-MS.[6]

    • Upon completion, purify the E3 ligase-linker intermediate using preparative HPLC.[6]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified, azide-containing E3 ligase-linker intermediate and the POI ligand functionalized with a terminal alkyne in a solvent mixture (e.g., t-BuOH/H2O).[6]

    • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[6][18]

    • Stir the reaction at room temperature until completion (monitored by LC-MS).[18]

    • Purify the final PROTAC molecule by preparative HPLC to yield the desired product.[18]

4.2 Western Blot for Measuring Protein Degradation Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[9][20]

WB_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Plating Treatment 2. Treat with PROTAC (Dose-response & time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis

Western blot experimental workflow.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with increasing concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a set time period (e.g., 16-24 hours).[9]

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer. Separate the proteins by size using SDS-PAGE, then transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[21]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[9] A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used to normalize the data.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensity using densitometry software.[21] Normalize the POI band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

4.3 In Vitro Ubiquitination Assay Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[22] This can be done through immunoprecipitation followed by Western blotting.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours). The inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.

  • Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the POI that is conjugated to beads (e.g., Protein A/G agarose). This will capture the POI and any associated proteins.

  • Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the captured proteins and run them on an SDS-PAGE gel.

  • Detection: Perform a Western blot as described above, but probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[22]

Conclusion and Future Outlook

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[6] The historical "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[3][4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[5][8] The continued exploration of PEG linker space remains a critical endeavor in unlocking the full therapeutic potential of targeted protein degradation.

References

Tri(Amino-PEG5-amide)-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of Tri(Amino-PEG5-amide)-amine, a key reagent in the rapidly evolving field of targeted protein degradation. This document outlines its chemical characteristics and its central role in the Proteolysis Targeting Chimera (PROTAC) technology.

Core Molecular Data

This compound is a branched, polyethylene (B3416737) glycol (PEG)-based molecule terminating in three primary amine groups. These reactive amines make it a versatile linker for bioconjugation, particularly in the synthesis of PROTACs.[1][2][3][4][5] Its PEGylated structure enhances solubility and biocompatibility, crucial attributes for drug development.[6]

PropertyValueReferences
Molecular Formula C45H93N7O18[2][3]
Molecular Weight 1020.26 g/mol [3]
CAS Number 2055013-52-8[2][3]
Purity >96%[2]
Solubility Soluble in DMSO[3]

Role in PROTAC Signaling Pathway

This compound serves as a trivalent linker in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] The flexible PEG linker, in this case derived from this compound, is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Pathway PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (Linker + Ligands) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (Protein of Interest) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases for another cycle Ternary_Complex->E3 Releases Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: General signaling pathway of a PROTAC molecule.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are proprietary to commercial suppliers. However, the characterization of such a molecule would typically involve standard analytical techniques to confirm its identity and purity.

1. Mass Spectrometry for Molecular Weight Confirmation:

  • Objective: To verify the molecular weight of the synthesized compound.

  • General Protocol: A sample of the compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) and introduced into a mass spectrometer, often using electrospray ionization (ESI). The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, one would expect to observe a prominent ion corresponding to [M+H]+ at approximately m/z 1021.27.

  • Note: While a specific protocol for this molecule is not publicly available, a general procedure for analyzing amino compounds by mass spectrometry can be adapted.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Objective: To confirm the chemical structure of the molecule by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

  • General Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). For ¹H NMR of a PEGylated compound, one would expect to see characteristic peaks for the ethylene (B1197577) glycol protons around 3.5 ppm. The signals corresponding to the amide and amine protons would also be present. Integration of the proton signals can be used to confirm the ratio of different types of protons in the molecule.

  • Note: Vendor websites indicate that NMR data is available upon request, confirming this is a standard characterization method.

3. Amide Coupling for PROTAC Synthesis:

  • Objective: To utilize the terminal amine groups of this compound to conjugate ligands for the target protein and the E3 ligase.

  • General Protocol: The amine groups can react with activated carboxylic acids (e.g., NHS esters) on the ligands. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is often added to facilitate the reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Below is a generalized workflow for the synthesis of a PROTAC using an amine-functionalized linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker This compound (Amine-functionalized Linker) PROTAC PROTAC Molecule Linker->PROTAC Ligand1 Target Protein Ligand (with activated carboxyl group) Ligand1->PROTAC Ligand2 E3 Ligase Ligand (with activated carboxyl group) Ligand2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Caption: Generalized workflow for PROTAC synthesis.

References

In-Depth Technical Guide: Solubility of Tri(Amino-PEG5-amide)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tri(Amino-PEG5-amide)-amine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this branched, polyethylene (B3416737) glycol (PEG)-based linker is critical for its effective handling, formulation, and application in the synthesis of novel therapeutics. This document outlines known solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the compound's role in the broader context of PROTAC-mediated protein degradation.

Core Concepts: The Role of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and drug-like properties.[3][4]

PEG linkers, such as this compound, are frequently employed in PROTAC design due to their unique properties.[5] The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the water solubility of the resulting PROTAC molecule.[2][5][] This enhanced solubility is crucial for both in vitro handling and in vivo bioavailability.[5][7] Furthermore, the flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally for the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for efficient protein degradation.[3][]

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The available data is summarized in the table below. It is important to note that for the TFA (trifluoroacetic acid) salt form, solubility is also indicated in the same solvents.

SolventConcentration / Qualitative AssessmentSource(s)
Dimethyl Sulfoxide (DMSO)10 mM[8]
WaterSoluble[9][10]
Dimethylformamide (DMF)Soluble[9][10]

Note: The qualitative assessment "Soluble" indicates that the compound dissolves in the respective solvent, but the exact concentration limit has not been publicly reported.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized procedure for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the gold standard for its accuracy.[11]

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, DMF, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Prepare samples in triplicate for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Securely cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

  • Sample Clarification:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, ensuring that no solid material is disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor.

3. Data Reporting:

  • Report the solubility in units of mM, mg/mL, or g/L.

  • Specify the solvent, temperature, and pH (for aqueous solutions) at which the solubility was determined.

Visualizing the Role of this compound in PROTACs

The following diagrams, generated using the DOT language, illustrate the mechanism of action of PROTACs and a general workflow for their discovery, highlighting the central role of the linker.

PROTAC_Mechanism cluster_ub Ubiquitination POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb transfer Degradation POI Degradation PolyUb->Degradation leads to Proteasome Proteasome Proteasome->Degradation mediates

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval Evaluation cluster_opt Optimization Target Target Selection (POI) POI_Ligand POI Ligand Identification Target->POI_Ligand E3_Ligand E3 Ligase Ligand Selection Synthesis PROTAC Synthesis E3_Ligand->Synthesis POI_Ligand->Synthesis Linker Linker Selection (e.g., this compound) Linker->Synthesis Ternary_Formation Ternary Complex Formation Assay Synthesis->Ternary_Formation Degradation_Assay In Vitro Degradation Assay (e.g., Western Blot) Ternary_Formation->Degradation_Assay Cell_Perm Cellular Permeability & Efficacy Degradation_Assay->Cell_Perm SAR Structure-Activity Relationship (SAR) - Linker Modification - Ligand Modification Cell_Perm->SAR SAR->Synthesis Iterative Refinement Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general workflow for PROTAC discovery.

References

A Technical Guide to Tri(Amino-PEG5-amide)-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Tri(Amino-PEG5-amide)-amine, a branched polyethylene (B3416737) glycol (PEG) linker, for professionals in the fields of bioconjugation, drug delivery, and therapeutic development. It covers the core principles, experimental considerations, and applications of this versatile molecule, with a focus on practical implementation in the laboratory.

Introduction to this compound

This compound is a trifunctional, branched PEG linker designed for bioconjugation. Its structure features a central amine core from which three PEG arms extend, each terminating in a primary amine. This branched architecture offers several advantages over traditional linear PEG linkers, including a larger hydrodynamic radius and the potential for higher drug loading.[1] The PEGylated nature of the molecule enhances the solubility and biocompatibility of conjugated drugs, peptides, or antibodies.[2][3]

The primary amine functional groups are reactive towards various electrophilic groups, such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds.[4] This versatility makes this compound a valuable tool in the development of targeted therapeutics, antibody-drug conjugates (ADCs), hydrogels, and Proteolysis Targeting Chimeras (PROTACs).[2][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C₄₅H₉₃N₇O₁₈[3]
Molecular Weight 1020.26 g/mol [3]
CAS Number 2055013-52-8[5]
Purity >95%[3]
Solubility Water, DMSO, DMF[6]
Storage 2-8°C, sealed, dry[3]

The Role of Branched PEG Linkers in Bioconjugation

The branched structure of this compound offers distinct advantages in modifying the pharmacokinetic and pharmacodynamic properties of bioconjugates.

Comparison of Linear vs. Branched PEG Linkers

The choice between a linear and a branched PEG linker can significantly influence the properties of the resulting bioconjugate.[1]

FeatureLinear PEG LinkersBranched PEG LinkersRationale & References
Hydrodynamic Radius Smaller for a given molecular weight.Larger for a given molecular weight, providing a superior "umbrella-like" shielding effect.A larger hydrodynamic volume can reduce renal clearance, extending the in vivo half-life of the therapeutic.[7][8]
Drug Loading Capacity Typically allows for a lower drug-to-antibody ratio (DAR).The multiple functional arms allow for higher DARs in ADCs and other drug conjugates.Higher drug loading can enhance therapeutic potency.[1]
Steric Hindrance Lower steric hindrance, which can be advantageous for maintaining the binding affinity of the conjugated biomolecule.Higher steric hindrance, which may sometimes interfere with protein-protein interactions or enzyme accessibility.Careful consideration of the conjugation site is necessary to avoid compromising the biological activity of the protein.[1]
Protection from Proteolysis Provides good protection from enzymatic degradation.Offers enhanced protection due to its more complex three-dimensional structure.The branched structure can more effectively shield the protein surface from proteases.[8]
Protein Aggregation Effective at reducing protein aggregation.Can be more effective in preventing aggregation by providing a more significant steric barrier.PEGylation, in general, enhances the solubility and stability of proteins, reducing their propensity to aggregate.[9]

Experimental Protocols for Bioconjugation

The primary amino groups of this compound are the key to its utility in bioconjugation. Below are detailed protocols for common conjugation strategies.

Conjugation to Carboxylic Acids via Amide Bond Formation

This is a widely used method for conjugating this compound to proteins, peptides, or other molecules containing carboxylic acid groups. The reaction requires the activation of the carboxyl group, typically with a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.

Materials:

  • Molecule with a carboxylic acid group (e.g., protein, peptide)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxyl-containing molecule in Activation Buffer to a concentration of 1-10 mg/mL.

    • Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 10-20 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF at a concentration of ~10 mg/mL immediately before use.

  • Activation of Carboxylic Acid:

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the carboxyl-containing molecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the activated carboxyl-containing molecule solution to the this compound solution. A 5-20 fold molar excess of the activated molecule to the linker is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted active esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

Conjugation to NHS Esters

This method involves reacting this compound with a molecule that has been pre-activated with an NHS ester. This is a common strategy for labeling with fluorescent dyes, biotin, or other small molecules.

Materials:

  • NHS ester-activated molecule

  • This compound

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5. Bicarbonate buffer (0.1 M, pH 8.3) is also commonly used.

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[10]

    • Dissolve this compound in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved NHS ester to the this compound solution.[11] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.[12]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and desired properties.

TechniquePurposeExpected Observations
Size-Exclusion Chromatography (SEC) To assess purity and determine the extent of aggregation.A shift to a shorter retention time compared to the unconjugated biomolecule, indicating an increase in hydrodynamic radius. The presence of a single, sharp peak suggests a homogenous product.
SDS-PAGE To visualize the increase in molecular weight upon conjugation.A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein. A diffuse band may be observed due to the heterogeneity of PEGylation.
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the conjugate and determine the degree of labeling.A series of peaks corresponding to the biomolecule conjugated with one or more linker molecules. The mass difference between peaks will correspond to the mass of the this compound linker.[13]
NMR Spectroscopy (¹H NMR) To confirm the presence of the PEG linker in the conjugate.The appearance of a characteristic broad singlet at ~3.6 ppm corresponding to the ethylene (B1197577) glycol protons of the PEG chains.[14]
Functional Assays To ensure that the biological activity of the conjugated molecule is retained.The specific assay will depend on the biomolecule (e.g., ELISA for antibodies, enzyme activity assays for enzymes). The activity of the conjugate should be compared to that of the unconjugated molecule.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development.

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

The branched structure of this compound allows for the attachment of multiple drug molecules to a single targeting moiety, such as an antibody, thereby increasing the drug-to-antibody ratio (DAR).[1] This can lead to enhanced therapeutic efficacy. The PEG linker also improves the solubility and stability of the ADC and can shield the cytotoxic payload from premature release.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[15] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC.[16] this compound can serve as a versatile platform for constructing PROTACs, with its three arms allowing for the attachment of the two ligands and potentially a third functional moiety, such as a solubilizing group or an imaging agent. The PEG nature of the linker can improve the solubility and cell permeability of the PROTAC molecule.[16]

Visualizing Workflows and Pathways

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Experimental Workflow for Bioconjugation

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Biomolecule (e.g., Antibody) D Activation of Biomolecule A->D B This compound E Conjugation B->E C Coupling Reagents (e.g., EDC/NHS) C->D D->E F Quenching E->F G Purification (SEC/Dialysis) F->G H Characterization (MS, SDS-PAGE) G->H I Functional Assay H->I

Caption: General workflow for bioconjugation.

Simplified Signaling Pathway for a BRD4-Degrading PROTAC

PROTAC PROTAC (with branched PEG linker) Ternary Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary BRD4 BRD4 (Target Protein) BRD4->Ternary E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 Recycle PROTAC (Recycled) Ternary->Recycle Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degraded BRD4 (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated degradation of BRD4.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals engaged in bioconjugation. Its branched architecture and PEGylated nature offer significant advantages in enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By understanding its chemical properties and employing optimized conjugation protocols, scientists can leverage this linker to develop novel and more effective bioconjugates for a wide range of applications, from targeted drug delivery to protein degradation. Careful characterization of the final product is paramount to ensuring the success of any bioconjugation strategy.

References

An In-depth Technical Guide to Branched Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. While linear linkers, predominantly based on alkyl chains and polyethylene (B3416737) glycol (PEG), have been the historical workhorses of PROTAC design, there is a growing interest in more complex architectures, particularly branched linkers. This guide provides a comprehensive technical overview of branched linkers for protein degradation, detailing their design, synthesis, and impact on the efficacy and properties of protein degraders.

The Ubiquitin-Proteasome System: The Engine of Degradation

PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to appreciating the mechanism of action of these degraders. The UPS involves a three-enzyme cascade that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome.[1][2][3][4][5]

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Trivalent_PROTAC_Synthesis Start Trifunctional Core Precursor Core Branched Linker Core Start->Core Synthesis Intermediate1 Core + POI Ligand 1 Core->Intermediate1 POI1 POI Ligand 1 POI1->Intermediate1 Coupling POI2 POI Ligand 2 Intermediate2 Intermediate 1 + POI Ligand 2 POI2->Intermediate2 Coupling E3 E3 Ligase Ligand Final_PROTAC Trivalent PROTAC E3->Final_PROTAC Coupling Intermediate1->Intermediate2 Intermediate2->Final_PROTAC PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Branched Linker & PROTAC Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binary & Ternary Complex Binding Assays (e.g., SPR, ITC) Purification->Binding NanoBRET Cellular Target Engagement (NanoBRET™) Binding->NanoBRET Degradation_Screen Degradation Screening (Western Blot, HiBiT) NanoBRET->Degradation_Screen Dose_Response Dose-Response Analysis (DC50, Dmax) Degradation_Screen->Dose_Response Kinetics Degradation Kinetics Dose_Response->Kinetics Selectivity Proteomics for Selectivity Kinetics->Selectivity PKPD Pharmacokinetics & Pharmacodynamics Selectivity->PKPD Efficacy In Vivo Efficacy Models PKPD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

References

In-Depth Technical Guide: Tri(Amino-PEG5-amide)-amine in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri(Amino-PEG5-amide)-amine, a trifunctional polyethylene (B3416737) glycol (PEG) linker, and its application in the field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

Chemical Name: this compound

CAS Number: 2055013-52-8[1][2][3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC45H93N7O18[3]
Molecular Weight1020.26 g/mol [3]
AppearanceViscous LiquidMedChemExpress
ColorColorless to light yellowMedChemExpress
SolubilitySoluble in DMSO.[3]

Supplier Information

A number of chemical suppliers offer this compound for research purposes. The following table lists some of the known suppliers.

SupplierCatalog NumberPurityAdditional Notes
MedChemExpressHY-14025199.86%Available as the free base.
BroadPharmBP-2236998%
TargetMolT17160>98%
ImmunomartHY-140251
Precise PEGAG-7142>96%Available as the TFA salt.

Role in PROTAC Technology

This compound serves as a branched, flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The branched nature of this compound, with its three PEG5 arms terminating in primary amines, offers a unique scaffold for creating multivalent or multi-specific PROTACs. This can be advantageous for enhancing the avidity of the PROTAC for its targets or for assembling more complex protein degradation machinery. The polyethylene glycol (PEG) chains impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (this compound linker) PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary recruited Ternary->PROTAC releases Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

PROTAC-mediated protein degradation workflow.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a conceptual synthetic route for creating a trivalent PROTAC, where one arm of the linker is attached to a protein of interest (POI) ligand and the other two arms are attached to an E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a reactive handle (e.g., NHS ester-functionalized POI ligand)

  • E3 ligase ligand with a reactive handle (e.g., NHS ester-functionalized E3 ligase ligand)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO.

  • Stepwise Conjugation:

    • First Conjugation (POI Ligand): To the solution of the linker, add a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the NHS ester-functionalized POI ligand. Add a base such as TEA or DIPEA (2-3 equivalents) to facilitate the reaction. Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

    • Purification of Mono-substituted Intermediate: Purify the resulting mono-substituted linker-POI ligand conjugate by preparative HPLC. Characterize the product by MS to confirm the desired mass.

    • Second Conjugation (E3 Ligase Ligand): Dissolve the purified mono-substituted intermediate in anhydrous DMF or DMSO. Add an excess (e.g., 2.5-3 equivalents) of the NHS ester-functionalized E3 ligase ligand. Add TEA or DIPEA and stir at room temperature overnight.

  • Final Purification: Purify the final trivalent PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_workflow Synthetic Workflow for a Trivalent PROTAC start Start dissolve_linker Dissolve this compound in anhydrous solvent start->dissolve_linker add_poi_ligand Add sub-stoichiometric NHS-functionalized POI ligand dissolve_linker->add_poi_ligand react1 React at room temperature (2-4 hours) add_poi_ligand->react1 purify1 Purify mono-substituted intermediate via HPLC react1->purify1 characterize1 Characterize by MS purify1->characterize1 dissolve_intermediate Dissolve purified intermediate characterize1->dissolve_intermediate add_e3_ligand Add excess NHS-functionalized E3 ligase ligand dissolve_intermediate->add_e3_ligand react2 React at room temperature (overnight) add_e3_ligand->react2 purify2 Purify final trivalent PROTAC via HPLC react2->purify2 characterize2 Characterize by HRMS and NMR purify2->characterize2 end End characterize2->end

A conceptual workflow for synthesizing a trivalent PROTAC.

Conclusion

This compound is a valuable research tool for the development of advanced PROTACs. Its trifunctional nature and flexible PEG arms provide a unique platform for creating multivalent or multi-specific protein degraders with potentially enhanced efficacy and favorable physicochemical properties. While specific examples of its application in the literature are still emerging, the general principles of bioconjugation and PROTAC design provide a solid framework for its utilization in targeted protein degradation research. The experimental protocols and conceptual workflows presented in this guide are intended to serve as a starting point for researchers venturing into the synthesis and evaluation of novel PROTACs based on this versatile linker.

References

The Fulcrum of Proximity: A Technical Guide to Tri(Amino-PEG5-amide)-amine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

Tri(Amino-PEG5-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in biomedical research, particularly in the fields of targeted protein degradation and bioconjugation. Its unique architecture, featuring three polyethylene (B3416737) glycol (PEG) arms of five repeating units each terminating in a primary amine, offers several distinct advantages. The PEGylated nature of the molecule enhances aqueous solubility and biocompatibility of the resulting conjugates, a critical factor in developing therapeutics for physiological environments.[1] The three terminal amine groups provide multiple attachment points for conjugating biomolecules such as peptides, small molecule inhibitors, or antibodies, enabling the creation of multivalent constructs.[1]

The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[4] In this context, this compound serves as the linker connecting a ligand that binds to the target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand binder"). The length and flexibility of the PEG5 arms are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[5]

Beyond PROTACs, this versatile linker is also employed in drug delivery systems to improve the pharmacokinetic profiles of therapeutic agents, in the development of targeted imaging agents, and in the functionalization of nanoparticles and other biomaterials.[1]

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and representative data from studies on PROTACs with PEG linkers of varying lengths. It is important to note that the efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall molecular architecture of the chimera. The data presented for PROTAC efficacy are illustrative of the impact of linker length.

PropertyValueReference
Molecular Formula C45H93N7O18[1][2]
Molecular Weight 1020.26 g/mol [1][2]
Solubility Soluble in DMSO (e.g., at 10 mM)[2]
Storage Conditions 2-8°C, sealed, dry[1]
Representative PROTAC Efficacy Data (Varying PEG Linker Length)
Linker Composition DC50 (nM) Dmax (%)
2 PEG units> 5000< 20
4 PEG units50085
5 PEG units< 100> 90
6 PEG units25080
Note: DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed. Data is representative and compiled from studies investigating the effect of PEG linker length on PROTAC efficacy.[5]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling

This protocol describes a general method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized target protein ligand and an E3 ligase ligand to the primary amine groups of this compound.

Materials:

  • This compound

  • Carboxylic acid-functionalized target protein ligand ("Warhead-COOH")

  • Carboxylic acid-functionalized E3 ligase ligand ("E3 Ligand-COOH")

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Reversed-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Step 1: Mono-functionalization of the Linker (Boc Protection Strategy)

    • To achieve selective coupling, a mono-Boc protected version of this compound can be used or synthesized. This allows for sequential coupling of the warhead and the E3 ligase ligand. For this representative protocol, we will assume a step-wise coupling to the unprotected linker, which would result in a mixture of products requiring careful purification. A more controlled synthesis would involve protecting two of the three amine groups.

  • Step 2: Coupling of the First Ligand (e.g., Warhead-COOH)

    • Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.

    • Add a solution of this compound (0.33 eq to favor mono-substitution) in anhydrous DMF to the activated Warhead-COOH solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the mono-substituted product by flash column chromatography.

  • Step 3: Coupling of the Second Ligand (E3 Ligand-COOH)

    • Dissolve the purified mono-substituted linker-warhead conjugate (1.0 eq) and E3 Ligand-COOH (2.2 eq) in anhydrous DMF.

    • Add HATU (2.5 eq) and DIPEA (6.0 eq) and stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Step 4: Purification of the Final PROTAC

    • Upon completion of the second coupling step, purify the crude product by preparative reversed-phase HPLC to obtain the final PROTAC.

  • Step 5: Characterization

    • Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide) as a vehicle control

  • Cell culture medium and supplements

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blot detection

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Also, prepare a vehicle control (DMSO).

    • Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Repeat the immunoblotting process for the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination PROTAC_released PROTAC (recycled) TernaryComplex->PROTAC_released Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Amide Coupling) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization CellCulture Cell Culture & Treatment Characterization->CellCulture Lysis Cell Lysis & Protein Quantification CellCulture->Lysis WesternBlot Western Blot Lysis->WesternBlot DataAnalysis Data Analysis (DC50, Dmax) WesternBlot->DataAnalysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

A Technical Guide to PEGylation Strategies for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, is a clinically-proven and widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This process can significantly increase a drug's circulatory half-life, improve its solubility and stability, and reduce its immunogenicity.[1][3][4] This guide provides an in-depth overview of core PEGylation strategies, from first-generation random conjugation to modern site-specific techniques. It includes a summary of quantitative data demonstrating the impact of PEGylation, detailed experimental protocols for key laboratory procedures, and visualizations of critical workflows and concepts to aid in the design and execution of PEGylation studies.

Introduction to PEGylation

PEGylation is the process of covalently linking non-toxic, non-immunogenic polyethylene glycol (PEG) polymer chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug.[5] The primary goal is to create a hydrophilic "shield" around the drug. This shield sterically hinders interactions with proteolytic enzymes and antibodies, masks immunogenic epitopes, and increases the hydrodynamic radius of the molecule.[6][7]

The key benefits conferred by PEGylation include:

  • Extended Circulating Half-Life: The increased size of the PEG-drug conjugate significantly reduces its rate of renal clearance, leading to a longer duration in the bloodstream.[5][8][]

  • Enhanced Stability: The PEG shield protects the drug from enzymatic degradation.[3][6]

  • Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs.[3][4]

  • Reduced Immunogenicity: The polymer chain can mask surface antigens, lowering the potential for an immune response.[3][4][7]

These advantages often translate into a reduced dosing frequency, which can improve patient compliance and overall therapeutic outcomes.[3][7]

Core PEGylation Strategies and Chemistries

PEGylation strategies have evolved from early, non-specific methods to highly controlled, site-specific approaches that yield more homogeneous and well-defined products.[3][10]

First-Generation PEGylation: Random Conjugation

The initial approaches to PEGylation involved the random attachment of linear PEG chains to multiple sites on a protein's surface.[10][11] This was typically achieved by targeting highly abundant and accessible functional groups, most commonly the primary amines of lysine (B10760008) residues and the N-terminus.[3]

  • Chemistry: The most common method utilizes N-hydroxysuccinimide (NHS) esters of PEG (PEG-NHS), which react with unprotonated primary amine groups under mild alkaline conditions (pH 7-9) to form stable amide bonds.[12][13] Other reagents like PEG-isothiocyanate also target amino groups.[12]

  • Drawbacks: This random approach results in a heterogeneous mixture of PEGylated isomers (molecules PEGylated at different sites) and molecules with varying numbers of attached PEG chains. This heterogeneity can lead to batch-to-batch variability and a loss of biological activity if PEGylation occurs at or near the drug's active site.[10][11]

Second-Generation PEGylation: Site-Specific Conjugation

To overcome the limitations of first-generation techniques, second-generation strategies focus on attaching a single PEG chain at a predetermined site on the drug molecule.[3][10] This yields a homogeneous product with preserved biological activity.[12]

Common site-specific strategies include:

  • Thiol-Specific PEGylation: This is one of the most common site-specific methods. It involves genetically engineering a free, unpaired cysteine residue onto the protein surface.[14] This unique thiol group can then be specifically targeted by PEG derivatives like PEG-maleimide, which forms a stable thioether bond.[14][15]

  • N-Terminal Specific PEGylation: By controlling the reaction pH (typically between 5.5 and 6.5), the N-terminal α-amino group can be preferentially targeted over the ε-amino groups of lysine residues. PEG-aldehyde reagents are often used, which form an imine bond that is subsequently stabilized by reduction with sodium cyanoborohydride.[12][16]

  • Disulfide Bridging: This technique targets native disulfide bonds within a protein. Specialized PEG reagents can react with the two sulfur atoms of a disulfide bond, effectively inserting a PEG bridge while maintaining the protein's tertiary structure.[16][17]

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the site-specific attachment of PEG to specific glutamine residues.[3][15]

PEG Architectures

The structure of the PEG polymer itself is a critical design parameter. While early methods used linear PEGs, more complex architectures have been developed to further optimize drug properties.[18][19]

  • Linear PEG: A single, straight polymer chain. This is the most common and simplest architecture.[18]

  • Branched PEG: Consists of two linear PEG chains linked to a single point of attachment on the drug. This structure provides a greater shielding effect compared to a linear PEG of the same molecular weight and can be more effective at protecting against enzymatic degradation.[18][20]

  • Multi-Arm PEG: Star-shaped polymers with multiple PEG "arms" extending from a central core. These are often used to increase drug loading or for creating hydrogels.[18]

  • Forked (or Y-Shaped) PEG: A type of branched PEG that has demonstrated improved stability and pharmacokinetic profiles compared to other structures.[18]

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation are most clearly demonstrated through quantitative analysis of pharmacokinetic (PK) and pharmacodynamic (PD) parameters. PEGylation alters the balance between PK and PD, often compensating for a slight reduction in binding affinity with a significant increase in systemic exposure.[6][]

Table 1: Impact of PEGylation on Pharmacokinetic Parameters of Various Drugs
DrugPEG Size & TypeUnmodified Half-Life (t½)PEGylated Half-Life (t½)Fold IncreaseReference(s)
Interferon α-2a 40 kDa Branched~2-3 hours~60-80 hours~30x[12]
G-CSF (Filgrastim) 20 kDa Linear~3.5 hours~15-80 hours~4-23x[12]
TIMP-1 20 kDa Linear1.1 hours28 hours25x[21][22]
Methotrexate (MTX) 5 kDa Linear24.3 minutes88.4 minutes3.6x[23]
Table 2: Effect of PEGylation on In Vitro Activity and Other Properties
Drug/ProteinPEGylation StrategyEffect on BioactivityOther Notable ChangesReference(s)
Adenosine Deaminase Random, multiple 5 kDa linear PEGsActivity largely retainedReduced immunogenicity, enabling chronic therapy[6]
Interferon α-2b Site-specific, 12 kDa linear PEGReduced specific activity in vitroGreatly enhanced in vivo antiviral activity due to prolonged exposure[3]
Glucagon-like peptide-1 (GLP-1) Site-specific, C-terminal cysteine, 20 kDa PEGRetained original structure and in vivo effects-[14]
Human Serum Albumin (HSA) Site-specific, Cys34, linear & branched PEGsNot specifiedBranched PEG showed a greater delaying effect on SDS-PAGE mobility and different elution on ion-exchange chromatography[24]

Key Experimental Protocols

This section provides generalized, step-by-step methodologies for common PEGylation and characterization experiments. Note: These protocols must be optimized for each specific protein and PEG reagent.

Protocol: Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol describes the random PEGylation of a protein using a methoxy (B1213986) PEG-succinimidyl valerate (B167501) (mPEG-SVA) reagent.

  • Protein Preparation:

    • Dissolve the target protein in a suitable buffer, such as 100 mM sodium phosphate, pH 7.5. The buffer must be free of primary amines (e.g., Tris).

    • Adjust the protein concentration to 1-5 mg/mL.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the mPEG-SVA reagent in the reaction buffer or anhydrous DMSO.

    • Calculate the amount of PEG reagent needed to achieve the desired molar excess over the protein (e.g., 5:1, 10:1, 20:1 molar ratio of PEG to protein).

  • Conjugation Reaction:

    • Add the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris, to a final concentration of 20-50 mM. This will quench any unreacted PEG-NHS ester.

  • Purification:

    • Proceed immediately to purification to separate the PEGylated protein from unreacted protein and excess PEG reagent.

Protocol: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing smaller, unreacted PEG reagents from the larger PEG-protein conjugate.

  • Column Equilibration:

    • Equilibrate a suitable SEC column (e.g., Superdex 200, Sephacryl S-300) with a filtered and degassed buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.

    • Run at least two column volumes of buffer through the column to ensure it is fully equilibrated.

  • Sample Loading:

    • Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fractionation:

    • Elute the sample with the equilibration buffer at a pre-determined flow rate.

    • Monitor the column eluate using a UV detector at 280 nm.[8]

    • Collect fractions of a defined volume. The PEGylated protein, having a larger size, will elute earlier than the unmodified protein and much earlier than the unreacted PEG.[8]

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE (see Protocol 5.3) to identify which fractions contain the purified PEGylated product.[8]

    • Pool the pure fractions for further characterization.

Protocol: Characterization by SDS-PAGE

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to verify successful PEGylation.

  • Sample Preparation:

    • Mix aliquots of the un-PEGylated protein (control), the crude reaction mixture, and the purified fractions with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% gradient gel).[8]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

    • Interpretation: Successful PEGylation is indicated by the appearance of new bands at a higher apparent molecular weight compared to the unmodified protein.[8][25] The PEG chain adds significant mass and alters the protein's charge-to-mass ratio, causing it to migrate more slowly.[25] Note that PEGylated proteins often run at a much higher apparent molecular weight than their actual mass would suggest and may appear as smeared bands due to interactions between PEG and SDS.[26][27]

Visualization of PEGylation Concepts and Workflows

Diagram 1: General Experimental Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Result Drug Drug Candidate (Protein/Peptide) Reaction PEGylation Reaction (Controlled pH, Temp) Drug->Reaction Add to PEG Activated PEG Reagent (e.g., PEG-NHS) PEG->Reaction Add to Purify Purification (e.g., SEC, IEX) Reaction->Purify Quench & Load Char Characterization (SDS-PAGE, MS) Purify->Char Analyze Fractions Product Purified PEG-Drug Conjugate Char->Product Pool Pure Fractions

Caption: A typical workflow for developing a PEGylated therapeutic.

Diagram 2: Comparison of Common PEG Architectures

PEG_Architectures cluster_linear Linear PEG cluster_branched Branched PEG cluster_multiarm Multi-Arm (Star) PEG L_Drug Drug L_PEG1 L_Drug->L_PEG1 L_PEG2 L_PEG1->L_PEG2 B_Drug Drug B_Link B_Drug->B_Link B_PEG1a B_Link->B_PEG1a B_PEG1b B_Link->B_PEG1b B_PEG2a B_PEG1a->B_PEG2a B_PEG2b B_PEG1b->B_PEG2b M_Drug Drug M_Core Core M_Drug->M_Core Linker M_PEG1a M_Core->M_PEG1a M_PEG1b M_Core->M_PEG1b M_PEG1c M_Core->M_PEG1c M_PEG1d M_Core->M_PEG1d

Caption: Visualization of linear, branched, and multi-arm PEG structures.

Diagram 3: Mechanism of Enhanced Pharmacokinetics

PK_Mechanism cluster_unmodified Unmodified Drug cluster_pegylated PEGylated Drug Unmod_Drug Small Drug Molecule Enzyme Proteolytic Enzyme Unmod_Drug->Enzyme Kidney Kidney (Glomerular Filtration) Unmod_Drug->Kidney Degradation Rapid Degradation Enzyme->Degradation Clearance Rapid Clearance Kidney->Clearance PEG_Drug PEG-Drug Conjugate (Large Hydrodynamic Radius) Enzyme2 Proteolytic Enzyme PEG_Drug->Enzyme2 Blocks Kidney2 Kidney (Glomerular Filtration) PEG_Drug->Kidney2 Avoids Protection Steric Hindrance (Protection) Enzyme2->Protection Reduced Reduced Clearance Kidney2->Reduced

Caption: How PEGylation protects drugs from degradation and clearance.

Conclusion and Future Perspectives

PEGylation remains a cornerstone technology in drug delivery, enabling the development of numerous successful therapeutics with improved clinical profiles.[12][17] The evolution from random to site-specific conjugation has allowed for the creation of more homogeneous, potent, and safer medicines. Future innovations are focused on overcoming the "PEG dilemma," where the PEG shield, while beneficial for circulation, can sometimes hinder cellular uptake or receptor binding.[28] The development of cleavable PEG linkers, which release the native drug in the target microenvironment (e.g., a tumor), represents a promising strategy to maximize therapeutic efficacy while retaining the pharmacokinetic benefits of PEGylation.[11][28] As chemistry and biotechnology continue to advance, PEGylation will undoubtedly remain a critical tool in the drug developer's arsenal.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tri(Amino-PEG5-amide)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

This document provides detailed application notes and a generalized protocol for the synthesis of PROTACs utilizing the trivalent linker, Tri(Amino-PEG5-amide)-amine . This branched linker offers the potential for creating multi-specific or multivalent PROTACs, a novel approach in targeted protein degradation.

Chemical Information

Compound Name This compound
CAS Number 2055013-52-8[5]
Molecular Formula C45H93N7O18[5]
Molecular Weight 1020.26 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water[6]
Storage Store at -20°C for long-term stability[6]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (for either the POI or E3 ligase) to the three primary amine groups of the this compound linker. This would result in a trivalent PROTAC. For a standard bivalent PROTAC, one of the amine groups could be protected, or a large excess of the linker could be used and the mono-substituted product isolated. The following protocol assumes the synthesis of a trivalent PROTAC.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3-COOH) (3.3 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.6 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (9.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

Step 1: Coupling of Carboxylic Acid-Functionalized Ligand to this compound

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve the carboxylic acid-functionalized ligand (3.3 eq) in anhydrous DMF.

  • To the ligand solution, add HATU (3.6 eq) and DIPEA (9.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[7]

  • Add the activated ligand solution dropwise to the solution of this compound.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired trivalent product.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final trivalent PROTAC.

Step 2 (Optional): Synthesis of a Bivalent PROTAC

To synthesize a bivalent PROTAC, a similar procedure can be followed, but starting with a mono-Boc-protected this compound. After the first coupling, the Boc protecting group would be removed using TFA in DCM, followed by the coupling of the second ligand.

Purification and Characterization:

  • The final PROTAC should be purified to >95% purity using preparative reverse-phase HPLC.

  • The identity and purity of the final compound should be confirmed by LC-MS and NMR spectroscopy.[2]

Synthesis_Workflow Linker This compound Coupling Amide Coupling Linker->Coupling Ligand_COOH Carboxylic Acid- Functionalized Ligand (x3.3) Activation Activation (HATU, DIPEA in DMF) Ligand_COOH->Activation Activation->Coupling Purification Purification (Preparative HPLC) Coupling->Purification Final_PROTAC Trivalent PROTAC Purification->Final_PROTAC Analysis Characterization (LC-MS, NMR) Final_PROTAC->Analysis

Caption: General workflow for the synthesis of a trivalent PROTAC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (typically in a range from 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a desired period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the typical results obtained from the characterization of a PROTAC synthesized with a PEG linker. Note: This data is for illustrative purposes only and is not derived from experiments with this compound, as such data is not publicly available.

Table 1: Illustrative Degradation and Binding Data

PROTAC ConstructTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Binding Affinity (Kd, nM) to POI
Trivalent-PROTAC-1BRD4Pomalidomide15>9050
Bivalent-PROTAC-2BTKVHL Ligand25>8530
Bivalent-PROTAC-3KRAS G12CVHL Ligand10075150

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Illustrative Cellular Permeability Data

PROTAC ConstructApparent Permeability (Papp, 10⁻⁶ cm/s)
Trivalent-PROTAC-10.8
Bivalent-PROTAC-21.2
Bivalent-PROTAC-30.5

Conclusion

The this compound linker provides a unique platform for the synthesis of novel PROTAC constructs, including trivalent molecules. The provided protocols offer a general framework for the synthesis and evaluation of such PROTACs. The branched nature of this linker may offer advantages in terms of avidity and the potential to engage multiple targets or E3 ligases simultaneously. Further research is required to fully elucidate the structure-activity relationships of PROTACs synthesized with this and other multi-valent linkers. Researchers should carefully optimize the synthesis and perform rigorous biological characterization to determine the efficacy of their specific PROTAC constructs.

References

Tri(Amino-PEG5-amide)-amine for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[][2][3]

This document provides detailed application notes and protocols for the use of Tri(Amino-PEG5-amide)-amine , a branched, multi-arm PEG linker, in the development of ADCs. Its unique structure offers the potential for higher drug-to-antibody ratios (DAR) and improved pharmacokinetic profiles.[4][5] While this specific linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[6][7], its application in ADC development is a promising area of research. The protocols provided herein are based on established methodologies for PEGylated ADCs and are adapted for the specific properties of this trifunctional linker.

Linker Profile: this compound

Structure:

Key Properties:

PropertyValueReference
Molecular Formula C45H93N7O18[8]
Molecular Weight 1020.26 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF[8]
Reactive Groups Three primary amine groups[8]

The branched, trifunctional nature of this compound allows for the attachment of multiple payload molecules, potentially leading to a higher drug-to-antibody ratio (DAR) without inducing significant aggregation, a common challenge with hydrophobic payloads.[4] The hydrophilic PEG5 arms enhance the overall solubility and biocompatibility of the resulting ADC.[9]

Application in ADC Development

The three primary amine groups of this compound serve as reactive handles for conjugation to either the payload or the antibody. A common strategy involves a multi-step process where the linker is first functionalized with the cytotoxic payload and then conjugated to the antibody.

Logical Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation A Payload Activation B Linker-Payload Conjugation A->B Reacts with amine on linker D Antibody-Linker-Payload Conjugation B->D Activated Linker-Payload C Antibody Modification (e.g., reduction of disulfides) C->D E Purification (e.g., SEC) D->E F DAR Determination (HIC, RP-HPLC, MS) E->F G Purity & Aggregation (SEC) E->G H Binding Affinity (ELISA, SPR) E->H I In Vitro Cytotoxicity F->I G->I H->I J In Vitro Stability (Plasma) I->J K In Vivo Efficacy (Xenograft Model) J->K L Pharmacokinetics K->L

Caption: Experimental workflow for the synthesis and evaluation of an ADC using a branched PEG linker.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol outlines a general strategy for creating an ADC. It assumes the payload has a reactive group (e.g., a carboxylic acid that can be activated to an NHS ester) and the antibody will be conjugated via reduced interchain disulfide bonds.

Materials:

  • This compound

  • Cytotoxic payload with a reactive functional group

  • N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or other activating agents

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

Step 1: Activation of Payload and Conjugation to Linker

  • Activate the carboxylic acid group of the cytotoxic payload by reacting it with NHS and DCC in anhydrous DMF or DMSO to form an NHS ester.

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add the activated payload solution to the linker solution. The molar ratio should be optimized, but a starting point is a 3:1 molar ratio of payload to linker to react with all three amine groups.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction by LC-MS to confirm the formation of the linker-payload conjugate.

  • Purify the linker-payload conjugate using reversed-phase HPLC.

  • The purified linker-payload conjugate should then be functionalized with a maleimide (B117702) group to react with the reduced antibody. This can be achieved by reacting one of the payload's functional groups (if available) or by modifying the linker synthesis to include an orthogonal reactive group.

Step 2: Antibody Reduction and Conjugation

  • Prepare the antibody in PBS.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column, exchanging the buffer to PBS.

  • Immediately add the maleimide-functionalized linker-payload conjugate to the reduced antibody solution. A 5- to 10-fold molar excess of the linker-payload conjugate over the antibody is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC using SEC to remove unconjugated linker-payload and aggregates.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[10][11]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated payloads. Provides information on the average DAR and the distribution of different DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR after denaturation and reduction of the ADC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed information, including the exact mass of the ADC and the distribution of different DAR species.[12][13]

2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): The primary method to assess the purity of the ADC and quantify the percentage of monomer, aggregates, and fragments.

3. Antigen-Binding Affinity

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.[14][15][16]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Remove the existing medium from the cells and add the ADC or control solutions.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

ADC Internalization and Payload Release Pathway

ADC_Internalization cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A ADC B Antigen Receptor A->B Binding C Endosome B->C Internalization (Endocytosis) D Lysosome C->D Trafficking E Released Payload D->E Payload Release (Linker Cleavage/ Antibody Degradation) F Cell Death E->F Induces

Caption: General pathway of ADC internalization, trafficking, and payload-induced cell death.

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.[17]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line that forms tumors in mice

  • ADC, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Implant the cancer cells subcutaneously into the mice.

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups.

  • Administer the ADC, vehicle, or control antibody intravenously at a specified dose and schedule.

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Quantitative Data Summary (Representative Data for Branched PEG Linkers)

The following tables summarize representative data from studies on ADCs with branched PEG linkers, which can serve as a benchmark for what might be expected when using this compound.

Table 1: Impact of Branched vs. Linear PEG Linker Architecture on ADC Pharmacokinetics (DAR 8)

Linker ArchitectureClearance RateArea Under the Curve (AUC)Reference
Linear (e.g., L-PEG24)HighLower[18]
Branched/Pendant (e.g., P-(PEG12)2)LowHigher (nearly 3-fold)[18]

Table 2: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)Reference
No PEG~15[18]
PEG2~10[18]
PEG4~7[18]
PEG8~5[18]
PEG12~5[18]
PEG24~5[18]

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

LinkerIC50 (ng/mL) on Karpas-299 cellsReference
No PEG~10[18]
PEG2~10[18]
PEG4~10[18]
PEG8~10[18]
PEG12~10[18]
PEG24~10[18]

Note: In some systems, particularly with smaller targeting moieties, longer PEG chains have been shown to reduce in vitro cytotoxicity.[18][19]

Conclusion

This compound is a promising branched PEG linker for the development of next-generation ADCs. Its trifunctional nature allows for the potential attachment of multiple payload molecules, which may lead to ADCs with higher DARs and enhanced efficacy. The inherent hydrophilicity of the PEG arms is expected to improve the solubility and pharmacokinetic profile of the resulting ADC. The protocols and data presented in this document provide a comprehensive framework for researchers to begin exploring the use of this novel linker in their ADC development programs. As with any new component, empirical optimization of conjugation conditions and thorough characterization of the final ADC product are essential for success.

References

Application Notes and Protocols for Tri(Amino-PEG5-amide)-amine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Amino-PEG5-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in the development of targeted therapeutics. Its unique structure, featuring a central amine scaffold with three polyethylene (B3416737) glycol (PEG) arms of five repeating units, each terminating in a primary amine, offers several advantages in drug delivery. The PEGylated nature of the linker enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity, and improving pharmacokinetic profiles. The three terminal primary amines provide multiple attachment points for drugs, targeting ligands, or other functional moieties, enabling the creation of complex and highly specific therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide an overview of the utility of this compound in targeted therapeutics and offer detailed protocols for the synthesis and evaluation of such conjugates.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The branched structure of this compound allows for the attachment of multiple drug molecules to a single linker, which can then be conjugated to an antibody. This can lead to a higher drug-to-antibody ratio (DAR) without compromising the solubility and stability of the ADC.[1][] The hydrophilic PEG chains can help to shield the hydrophobic drug payload, reducing the likelihood of aggregation.[3]

  • PROteolysis TArgeting Chimeras (PROTACs): this compound can serve as the central linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[4][5][6][7][8][9][10] The length and flexibility of the PEG arms can be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[11]

  • Targeted Nanoparticle Functionalization: The multiple amine functionalities can be used to attach targeting ligands (e.g., peptides, small molecules) to the surface of nanoparticles, enhancing their delivery to specific cells or tissues.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C45H93N7O18
Molecular Weight 1020.26 g/mol
CAS Number 2055013-52-8
Appearance Colorless to light yellow viscous liquid
Solubility Water, DMSO, DMF
Storage -20°C, sealed, dry
Table 2: Illustrative In Vitro Cytotoxicity of a HER2-Targeted ADC Utilizing a Branched PEG Linker
Cell LineTarget ExpressionADC IC50 (nM)Control ADC IC50 (nM)
BT-474 HER2+++1.5>1000
SK-BR-3 HER2+++2.1>1000
MCF-7 HER2->1000>1000
MDA-MB-231 HER2->1000>1000

This data is representative and compiled from studies on ADCs with similar branched PEG linkers. Actual values will vary depending on the antibody, payload, and specific conjugation chemistry.

Table 3: Illustrative In Vitro Degradation Profile of an EGFR-Targeting PROTAC with a PEG Linker
Cell LineTarget ProteinPROTAC DC50 (nM)PROTAC IC50 (nM)
HCC827 EGFR del190.510.83
H1975 EGFR L858R/T790M126.2203.01

This data is based on published results for an EGFR-targeting PROTAC and serves as an example of the expected performance.[12] The specific linker in the cited study may differ from this compound.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via the this compound linker.

Step 1: Activation of the Drug Payload

  • Dissolve the cytotoxic drug containing a carboxylic acid group in anhydrous dimethylformamide (DMF).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the drug solution.

  • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester activated drug.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Step 2: Conjugation to the Antibody

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The recommended concentration is 5-10 mg/mL.

  • Dissolve the this compound linker in the same buffer.

  • Add the activated drug-NHS ester to the linker solution at a 3:1 molar ratio (drug:linker) and stir for 2 hours at room temperature.

  • Purify the drug-linker conjugate using size-exclusion chromatography.

  • Activate the purified drug-linker conjugate by reacting it with an excess of a bifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce a maleimide (B117702) group.

  • Reduce the antibody's interchain disulfide bonds using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Remove the excess reducing agent by buffer exchange.

  • Add the maleimide-activated drug-linker conjugate to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture for 2 hours at room temperature.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

  • Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation Drug Drug-COOH ActivatedDrug Drug-NHS Drug->ActivatedDrug DCC, NHS DrugLinker Drug-Linker Conjugate ActivatedDrug->DrugLinker Linker This compound Linker->DrugLinker ActivatedDrugLinker Maleimide-Activated Drug-Linker DrugLinker->ActivatedDrugLinker SMCC cluster_step2 cluster_step2 Antibody Antibody ReducedAb Reduced Antibody (SH) Antibody->ReducedAb TCEP ADC Antibody-Drug Conjugate ReducedAb->ADC ActivatedDrugLinker->ADC

Workflow for the synthesis of an Antibody-Drug Conjugate.
Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC molecule.

  • Synthesize or procure the target protein-binding ligand and the E3 ligase-binding ligand. One of the ligands should have a reactive handle (e.g., a carboxylic acid) for conjugation to the linker.

  • Activate the carboxylic acid-containing ligand using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., DMF).

  • Add the this compound linker to the activated ligand solution. Due to the multiple amine groups on the linker, this step may require optimization to favor mono-substitution. This can be achieved by using a sub-stoichiometric amount of the activated ligand.

  • Purify the mono-substituted linker-ligand intermediate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Activate the second ligand, if necessary, to introduce a reactive group that is orthogonal to the first conjugation.

  • React the purified linker-ligand intermediate with the second ligand under appropriate conditions to form the final PROTAC molecule.

  • Purify the final PROTAC using RP-HPLC.

  • Confirm the identity and purity of the PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization Ligand1 Target-Binding Ligand (with COOH) ActivatedLigand1 Activated Ligand 1 Ligand1->ActivatedLigand1 HATU, DIPEA Intermediate Ligand 1-Linker ActivatedLigand1->Intermediate Linker This compound Linker->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC Ligand2 E3 Ligase Ligand Ligand2->PROTAC Purification RP-HPLC PROTAC->Purification cluster_purification cluster_purification Characterization LC-MS, NMR Purification->Characterization

General workflow for PROTAC synthesis.

Signaling Pathway Diagrams

HER2 Signaling Pathway Targeted by ADCs

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation, survival, and invasion. HER2-targeted ADCs bind to the extracellular domain of HER2, leading to internalization of the ADC-receptor complex. Inside the cell, the cytotoxic payload is released, inducing cell death.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Internalization Internalization & Endosome Formation HER2->Internalization PI3K PI3K/AKT Pathway HER2->PI3K MAPK MAPK/ERK Pathway HER2->MAPK ADC HER2-Targeted ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Fusion PayloadRelease Payload Release Lysosome->PayloadRelease Degradation Apoptosis Apoptosis PayloadRelease->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

HER2 signaling and ADC mechanism of action.
EGFR Degradation Pathway Mediated by PROTACs

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase implicated in cancer. EGFR-targeting PROTACs bind to EGFR and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR abrogates its downstream signaling.

EGFR_PROTAC_Pathway cluster_cell Cellular Environment EGFR EGFR TernaryComplex Ternary Complex (EGFR-PROTAC-E3) EGFR->TernaryComplex PROTAC EGFR PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation EGFR Degradation Proteasome->Degradation

References

Applications of Tri(Amino-PEG5-amide)-amine in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Amino-PEG5-amide)-amine is a branched, multi-arm polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinker in the formation of hydrogels. Its structure, featuring multiple amine-terminated PEG arms, allows for the creation of biocompatible and biodegradable hydrogel networks with tunable properties. The PEGylated nature of the molecule enhances water solubility and biocompatibility, making it an excellent candidate for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.[1][2] This document provides an overview of its applications and detailed protocols for hydrogel formation.

Principle of Hydrogel Formation

Hydrogels are three-dimensional, water-swollen polymer networks. The formation of hydrogels using this compound typically involves the reaction of its terminal primary amine groups with a suitable crosslinking agent. Common crosslinking strategies include reacting the amine groups with molecules containing N-hydroxysuccinimide (NHS) esters, aldehydes, or other amine-reactive functional groups. The multi-arm structure of this compound allows for the formation of a stable and interconnected network upon crosslinking.

Key Applications

The unique properties of hydrogels formed with this compound make them suitable for a range of advanced applications:

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.[3][4] Their biodegradability can be tailored to match the rate of new tissue formation.

  • Controlled Drug Delivery: The porous structure of the hydrogels allows for the encapsulation of therapeutic agents, such as small molecules, proteins, and peptides.[5][6] The release of these agents can be controlled by the hydrogel's degradation rate and mesh size.

  • 3D Cell Culture: These hydrogels provide a three-dimensional environment for cell culture that more closely mimics the in vivo state compared to traditional 2D culture.[7][8] This is particularly valuable for studying cell behavior, drug screening, and developing in vitro disease models.

Data Presentation

The properties of multi-arm PEG hydrogels are highly tunable. The following tables provide representative data from studies on analogous multi-arm PEG-amine hydrogels, which can serve as a reference for hydrogels formed with this compound.

Table 1: Gelation Time of Multi-Arm PEG Hydrogels with Genipin (B1671432) Crosslinker

PEG ArchitectureGenipin Concentration (mM)Gelation Time at 37°C (hours)
4-arm PEG-Amine251.7
8-arm PEG-Amine256.2
4-arm PEG-Amine35.21.3
8-arm PEG-Amine35.24.4

Data adapted from a study on 4-arm and 8-arm PEG-amine hydrogels crosslinked with genipin.[3]

Table 2: Physical Properties of PEG-Hyaluronic Acid Hydrogels

PEG:HA RatioSwelling Ratio (Mass)Swelling Ratio (Volumetric)
2% PEG : 1% HA25.5 ± 2.128.3 ± 2.5
4% PEG : 1% HA18.7 ± 1.520.9 ± 1.8
6% PEG : 1% HA14.2 ± 1.116.1 ± 1.3
8% PEG : 1% HA11.8 ± 0.913.5 ± 1.1

Data adapted from a study on photocrosslinked hydrogels of acryl-modified hyaluronic acid (HA) and 4-arm PEG-acryl.[9]

Experimental Protocols

The following are detailed protocols for the formation of hydrogels using multi-arm PEG-amines. These can be adapted for use with this compound.

Protocol 1: Hydrogel Formation with a Chemical Crosslinker (Genipin)

This protocol describes the formation of a hydrogel using a naturally derived crosslinking agent, genipin.

Materials:

  • This compound

  • Genipin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10% (w/v) solution of this compound in sterile water.

    • Prepare an 88 mM genipin solution in sterile water.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix the this compound solution with the genipin solution to achieve the desired final genipin concentration (e.g., 15 mM, 25 mM, or 35.2 mM).

    • Vortex the solution gently to ensure thorough mixing.

    • Incubate the mixture at 37°C.

    • Monitor the solution for gelation. The gelation time will depend on the concentration of the crosslinker.

Protocol 2: Formation of a Hybrid Hydrogel with Hyaluronic Acid

This protocol details the synthesis of a hybrid hydrogel by crosslinking this compound with an activated form of hyaluronic acid (HA).

Materials:

  • This compound

  • Hyaluronic acid (HA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activate Hyaluronic Acid:

    • Dissolve HA in PBS to a concentration of 1% (w/v).

    • Add EDC and NHS to the HA solution to activate the carboxylic acid groups. The molar ratio of HA carboxyl groups to EDC and NHS should be optimized, but a starting point is 1:2:1.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Purify the activated HA by dialysis against deionized water for 3 days, followed by lyophilization.

  • Hydrogel Formation:

    • Dissolve the lyophilized activated HA in PBS.

    • Dissolve this compound in PBS.

    • Mix the two solutions in a sterile container. The stoichiometry of the amine groups on the PEG to the activated carboxyl groups on the HA will determine the crosslinking density and hydrogel properties. A 1:1 ratio is a common starting point.

    • The mixture will begin to gel. The gelation time can be modulated by the concentration of the polymers and the temperature.

Visualizations

Hydrogel Formation Workflow

G cluster_0 Preparation of Precursor Solutions cluster_1 Hydrogel Synthesis cluster_2 Hydrogel Characterization Prepare this compound Solution Prepare this compound Solution Mix Precursor Solutions Mix Precursor Solutions Prepare this compound Solution->Mix Precursor Solutions Prepare Crosslinker Solution Prepare Crosslinker Solution Prepare Crosslinker Solution->Mix Precursor Solutions Incubate under Controlled Conditions Incubate under Controlled Conditions Mix Precursor Solutions->Incubate under Controlled Conditions Gelation Time Gelation Time Incubate under Controlled Conditions->Gelation Time Swelling Ratio Swelling Ratio Incubate under Controlled Conditions->Swelling Ratio Mechanical Testing Mechanical Testing Incubate under Controlled Conditions->Mechanical Testing Degradation Study Degradation Study Incubate under Controlled Conditions->Degradation Study

Caption: Workflow for the synthesis and characterization of hydrogels.

Drug Delivery Mechanism

G Drug-Loaded Hydrogel Drug-Loaded Hydrogel Sustained Drug Release Sustained Drug Release Drug-Loaded Hydrogel->Sustained Drug Release Degradation of Hydrogel Matrix Degradation of Hydrogel Matrix Drug-Loaded Hydrogel->Degradation of Hydrogel Matrix Therapeutic Effect Therapeutic Effect Sustained Drug Release->Therapeutic Effect Degradation of Hydrogel Matrix->Sustained Drug Release

Caption: Mechanism of drug release from a biodegradable hydrogel.

References

Application Notes and Protocols for Tri(Amino-PEG5-amide)-amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Amino-PEG5-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in the development of sophisticated drug delivery systems.[1] Its structure, featuring a central amine scaffold with three polyethylene (B3416737) glycol (PEG) arms of five repeating units each, terminating in a primary amine, offers several advantages for targeted therapeutics. The PEGylated nature of the molecule enhances solubility and biocompatibility, potentially reducing immunogenicity and improving the pharmacokinetic profile of the conjugated therapeutic agent.[1] The trifunctional design allows for the attachment of multiple molecules, such as a targeting ligand, a therapeutic agent, and an imaging agent, onto a single construct. This multi-functionality is particularly advantageous for creating highly specific and potent targeted drug delivery systems. The terminal primary amine groups are readily reactive with a variety of functional groups, including carboxylic acids and N-hydroxysuccinimide (NHS) esters, facilitating straightforward conjugation chemistries.[2]

These application notes provide an overview of the utility of this compound in targeted drug delivery and detailed protocols for its application.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, directing the therapy specifically to cancer cells that overexpress the target antigen.

  • Targeted Nanoparticle Formulations: this compound can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands (e.g., peptides, antibodies, small molecules), enhancing their accumulation at the desired site of action.[3][4]

  • PROTACs (Proteolysis Targeting Chimeras): While primarily known as a PROTAC linker for targeted protein degradation, the principles of its conjugation chemistry are applicable to other targeted systems.[5][6]

Experimental Protocols

Protocol 1: Conjugation of a Targeting Ligand (e.g., a peptide with a free carboxylic acid) to this compound

This protocol describes the conjugation of a targeting peptide containing a carboxylic acid group to one of the primary amine groups of this compound using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Targeting peptide with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: Hydroxylamine solution (50 mM)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of the Targeting Peptide:

    • Dissolve the targeting peptide in anhydrous DMF.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the peptide solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group by forming an NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound in reaction buffer (PBS, pH 7.4).

    • Add the activated peptide solution to the this compound solution. A 1:1 molar ratio is a good starting point, but can be optimized.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching solution (hydroxylamine) to the reaction mixture to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

    • Collect and pool the fractions containing the desired conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Formulation of Targeted Nanoparticles using this compound Conjugate

This protocol outlines the preparation of targeted lipid-based nanoparticles where a pre-synthesized targeting ligand-Tri(Amino-PEG5-amide)-amine conjugate is incorporated.

Materials:

  • Targeting ligand-Tri(Amino-PEG5-amide)-amine conjugate (from Protocol 1)

  • Lipids for nanoparticle formulation (e.g., DSPC, Cholesterol, DSPE-PEG(2000))

  • Therapeutic drug to be encapsulated

  • Chloroform (B151607) or another suitable organic solvent

  • Hydration Buffer: PBS, pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids, cholesterol, DSPE-PEG(2000), and the targeting ligand-Tri(Amino-PEG5-amide)-amine conjugate in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application. A typical starting ratio is 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG:Targeting Conjugate).

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Nanoparticle Formation:

    • Hydrate the lipid film with the hydration buffer (containing the therapeutic drug if it is water-soluble) by vortexing or sonicating the flask. The temperature should be above the phase transition temperature of the lipids.

    • This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Purification:

    • Remove any unencapsulated drug and non-incorporated components by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using Dynamic Light Scattering (DLS).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol describes how to evaluate the targeting efficiency and therapeutic efficacy of the formulated drug delivery system in a relevant cell line.

Materials:

  • Targeted nanoparticles (from Protocol 2)

  • Non-targeted (control) nanoparticles

  • Free drug

  • Targeted cell line (expressing the receptor for the targeting ligand)

  • Control cell line (low or no expression of the receptor)

  • Cell culture medium and supplements

  • Fluorescent dye (for uptake studies, if the drug is not fluorescent)

  • MTT or other viability assay reagent

  • Plate reader (for fluorescence and absorbance measurements)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture:

    • Culture the target and control cell lines in appropriate media until they reach 80-90% confluency.

  • Cellular Uptake Study:

    • Seed the cells in 96-well plates or on coverslips in 24-well plates and allow them to adhere overnight.

    • Treat the cells with fluorescently labeled targeted nanoparticles, non-targeted nanoparticles, and a free fluorescent dye (as a control) at various concentrations for a defined period (e.g., 4 hours).

    • Wash the cells with cold PBS to remove any non-internalized nanoparticles.

    • For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.

    • For qualitative analysis, visualize the cellular uptake using a fluorescence microscope or quantify the percentage of positive cells and mean fluorescence intensity using a flow cytometer.

  • Cytotoxicity Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and the free drug for a specified duration (e.g., 48-72 hours).

    • After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Non-Targeted Nanoparticles110 ± 50.15 ± 0.02-15 ± 25.2 ± 0.492 ± 3
Targeted Nanoparticles115 ± 60.17 ± 0.03-12 ± 25.0 ± 0.590 ± 4

Table 2: In Vitro Efficacy of Targeted vs. Non-Targeted Formulations

FormulationCell LineIC50 (µM)
Free DrugTarget Cell Line1.5
Free DrugControl Cell Line1.8
Non-Targeted NanoparticlesTarget Cell Line0.8
Non-Targeted NanoparticlesControl Cell Line0.9
Targeted NanoparticlesTarget Cell Line0.2
Targeted NanoparticlesControl Cell Line0.7

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_formulation Protocol 2: Formulation cluster_evaluation Protocol 3: In Vitro Evaluation peptide Targeting Peptide (COOH) activation Peptide Activation (EDC/NHS) peptide->activation linker This compound (NH2) conjugation Conjugation Reaction linker->conjugation activation->conjugation purification1 Purification (HPLC) conjugation->purification1 product1 Targeted Conjugate purification1->product1 film Lipid Film Formation product1->film lipids Lipids + Drug lipids->film hydration Hydration film->hydration extrusion Extrusion hydration->extrusion purification2 Purification extrusion->purification2 product2 Targeted Nanoparticles purification2->product2 uptake Cellular Uptake Assay product2->uptake cytotoxicity Cytotoxicity Assay product2->cytotoxicity cells Target & Control Cell Lines cells->uptake cells->cytotoxicity analysis Data Analysis uptake->analysis cytotoxicity->analysis

Caption: Experimental workflow for developing and evaluating a targeted drug delivery system.

targeted_delivery_mechanism cluster_bloodstream Bloodstream cluster_cell Target Cell NP Targeted Nanoparticle Receptor Receptor NP->Receptor Targeting Ligand Binding Endosome Endosome Receptor->Endosome Receptor-mediated endocytosis DrugRelease Drug Release Endosome->DrugRelease pH-triggered Nucleus Nucleus DrugRelease->Nucleus Therapeutic Action

Caption: Mechanism of targeted drug delivery via receptor-mediated endocytosis.

signaling_pathway_inhibition cluster_pathway Apoptosis Signaling Pathway Drug Released Drug TargetProtein Intracellular Target (e.g., Kinase, DNA) Drug->TargetProtein Inhibition Caspase_Activation Caspase Activation TargetProtein->Caspase_Activation prevents inhibition Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: A potential signaling pathway affected by the delivered therapeutic drug.

References

Application Notes and Protocols for Tri(Amino-PEG5-amide)-amine in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate the linker length to optimize ternary complex formation.[3][4] The Tri(Amino-PEG5-amide)-amine is a versatile, trifunctional PEG-based linker that offers multiple attachment points for the conjugation of E3 ligase ligands and POI ligands.[5] Its three primary amine groups allow for the synthesis of multivalent or heterobifunctional PROTACs, potentially enhancing binding avidity and degradation efficacy.[6][7] This document provides detailed application notes and protocols for the reaction of this compound with E3 ligase ligands in the development of novel PROTACs.

Chemical Information

Compound Name This compound
CAS Number 2055013-52-8
Molecular Formula C45H93N7O18
Molecular Weight 1020.26 g/mol
Appearance Viscous Liquid
Solubility Soluble in Water, DMSO, and DMF
Structure O=C(NCCN(CCNC(CCOCCOCCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCOCCOCCN)=O)CCOCCOCCOCCOCCOCCN[8]
Storage Store at -20°C for long-term storage.[5]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with soap and water.[9] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Quantitative Data Summary

Table 1: Degradation Efficiency of Representative PEG-Linked PROTACs

Target ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
BRD4PomalidomidePEG<10>9022Rv1
ERαVHL LigandPEG2196MCF7
TBK1VHL LigandPEG29276HEK293T
CDK9ThalidomidePEG15>95MOLM-13

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Ternary Complex Formation and Binding Affinity of Representative PEG-Linked PROTACs

PROTAC SystemAssay TypeParameterValue
BRD4/dBET1/CRBNTR-FRETEC50 (nM)~50
BRD9/PROTAC/VHLFluorescence PolarizationTernary Complex Kd (nM)~100

Experimental Protocols

Protocol 1: Synthesis of a Trivalent PROTAC using this compound

This protocol describes the synthesis of a trivalent PROTAC with one E3 ligase ligand and two POI ligands. The synthesis involves a stepwise approach with purification after each step to ensure the purity of the final product. This method relies on the use of protecting groups to control the reactivity of the amine groups on the linker.

Materials:

  • This compound

  • E3 Ligase Ligand with a carboxylic acid functional group (e.g., Pomalidomide-acid)

  • POI Ligand with a carboxylic acid functional group (e.g., JQ1-acid)

  • Boc-anhydride (Boc2O)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

  • LC-MS for reaction monitoring and product characterization

Procedure:

Step 1: Mono-protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add Boc-anhydride (0.9 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the mono-Boc protected linker.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-Boc-Tri(Amino-PEG5-amide)-amine.

Step 2: Conjugation of the first POI Ligand

  • Dissolve the mono-Boc protected linker (1.0 eq) and the POI Ligand-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Conjugation of the second POI Ligand

  • Repeat Step 2 using the product from the previous step as the starting material and another equivalent of the POI Ligand-COOH.

Step 4: Deprotection of the Boc group

  • Dissolve the di-POI-conjugated, mono-Boc protected linker in DCM.

  • Add TFA (20% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA.

Step 5: Conjugation of the E3 Ligase Ligand

  • Dissolve the deprotected di-POI-linker (1.0 eq) and the E3 Ligase Ligand-COOH (1.2 eq) in anhydrous DMF.

  • Add HATU (1.3 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final trivalent PROTAC using preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the DMSO control and determine the DC50 and Dmax values.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Purified, tagged target protein (e.g., His-tagged BRD4)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)

  • Synthesized PROTAC

  • TR-FRET donor antibody (e.g., Tb-anti-His)

  • TR-FRET acceptor antibody (e.g., d2-anti-GST)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare a solution of the tagged target protein and the tagged E3 ligase complex in the assay buffer.

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • Add the protein mixture to the wells of a 384-well plate.

  • Add the PROTAC dilutions to the wells. Include a DMSO control.

  • Add the donor and acceptor antibodies to the wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations

PROTAC_Signaling_Pathway PROTAC-Mediated Degradation of a Target Protein cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ubiquitin->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Ternary_Complex->Ubiquitin Recruits & Activates

Caption: PROTAC-mediated protein degradation pathway.

Trivalent_PROTAC_Synthesis_Workflow Workflow for Trivalent PROTAC Synthesis start Start linker This compound start->linker protect Mono-Boc Protection linker->protect mono_protected_linker Mono-Boc-Linker protect->mono_protected_linker conjugate1 Amide Coupling 1 mono_protected_linker->conjugate1 poi_ligand1 POI Ligand 1-COOH poi_ligand1->conjugate1 intermediate1 Mono-POI-Mono-Boc-Linker conjugate1->intermediate1 conjugate2 Amide Coupling 2 intermediate1->conjugate2 poi_ligand2 POI Ligand 2-COOH poi_ligand2->conjugate2 intermediate2 Di-POI-Mono-Boc-Linker conjugate2->intermediate2 deprotect Boc Deprotection (TFA) intermediate2->deprotect deprotected_linker Di-POI-Linker-NH2 deprotect->deprotected_linker conjugate3 Amide Coupling 3 deprotected_linker->conjugate3 e3_ligand E3 Ligase Ligand-COOH e3_ligand->conjugate3 final_protac Trivalent PROTAC conjugate3->final_protac

Caption: Synthetic workflow for a trivalent PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Characterization synthesis PROTAC Synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization in_vitro_assays In Vitro Assays characterization->in_vitro_assays cellular_assays Cellular Assays characterization->cellular_assays ternary_complex Ternary Complex Formation (TR-FRET) in_vitro_assays->ternary_complex degradation Protein Degradation (Western Blot) cellular_assays->degradation data_analysis Data Analysis (DC50, Dmax) degradation->data_analysis

References

Application Notes and Protocols for In Vitro Degradation Assay of a Tri(Amino-PEG5-amide)-amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tri(Amino-PEG5-amide)-amine linker is a hydrophilic, flexible linker often employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The stability of this linker is a critical parameter that dictates the release kinetics of a conjugated payload, impacting its therapeutic efficacy and potential off-target toxicity. Understanding the degradation profile of the linker under physiological conditions is therefore essential during the preclinical development of novel therapeutics.

These application notes provide detailed protocols for conducting in vitro degradation assays to evaluate the stability of molecules conjugated via a this compound linker. The protocols cover both hydrolytic and enzymatic degradation pathways, offering a comprehensive assessment of linker stability.

Core Principles of Degradation

The primary mechanism of degradation for the this compound linker is the hydrolysis of its amide bonds. This process can occur through two main pathways:

  • Hydrolytic Degradation: Uncatalyzed cleavage of the amide bond by water. This process is generally slow at neutral pH but can be influenced by pH and temperature. Amide bonds are significantly more stable against hydrolysis compared to ester bonds.[1][2]

  • Enzymatic Degradation: Catalyzed cleavage of the amide bond by enzymes, such as proteases and amidases. This is a crucial consideration for bioconjugates that are internalized into cells, where they may be exposed to lysosomal enzymes.

Data Presentation: Quantitative Analysis of Linker Degradation

The rate of degradation can be quantified by measuring the decrease in the concentration of the intact conjugate or the increase in the concentration of the cleaved payload or linker fragment over time. The results can be expressed as the percentage of degradation or the half-life (t½) of the conjugate under specific conditions.

Table 1: Hypothetical Hydrolytic Degradation of a Model Conjugate in Phosphate-Buffered Saline (PBS)

Time (days)pH 5.5 (37°C) % DegradationpH 7.4 (37°C) % DegradationpH 8.5 (37°C) % Degradation
0000
1< 1< 11.2
72.11.55.3
144.53.210.8
309.87.122.5

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific molecular context of the conjugate.

Table 2: Hypothetical Enzymatic Degradation of a Model Conjugate

EnzymeConcentrationIncubation Time (hours)% Degradation
Cathepsin B1 µM625.4
Cathepsin B1 µM2478.2
Trypsin1 µM24< 5
Chymotrypsin1 µM24< 5

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only. The susceptibility of the amide linker to enzymatic cleavage can be highly variable.

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation Assay

This protocol outlines the procedure to assess the stability of a conjugate containing the this compound linker in aqueous buffer solutions at different pH values.

Materials:

  • Test Conjugate

  • Phosphate-Buffered Saline (PBS) at pH 5.5, 7.4, and 8.5

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC-MS, LC-MS/MS)

  • Quenching solution (e.g., 10% Trifluoroacetic acid in acetonitrile)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare stock solutions of the test conjugate in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution into the pre-warmed PBS buffers (pH 5.5, 7.4, and 8.5) to a final concentration of 1-10 µM.

  • Aliquot the reaction mixtures into microcentrifuge tubes or a 96-well plate.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours and longer for slow degradation), collect an aliquot from each reaction.

  • Immediately quench the reaction by adding an equal volume of quenching solution.

  • Analyze the samples by a validated analytical method to determine the concentration of the intact conjugate and any degradation products.

  • Calculate the percentage of degradation at each time point relative to the amount of intact conjugate at time 0.

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol is designed to evaluate the susceptibility of the linker to enzymatic cleavage, simulating conditions within a lysosome.

Materials:

  • Test Conjugate

  • Enzyme stock solution (e.g., human Cathepsin B)

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC-MS, LC-MS/MS)

  • Quenching solution (e.g., 10% Trifluoroacetic acid in acetonitrile)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare a stock solution of the test conjugate in an appropriate solvent (e.g., DMSO).

  • Prepare the reaction mixture by adding the test conjugate to the pre-warmed assay buffer to a final concentration of 1-10 µM.

  • Initiate the enzymatic reaction by adding the enzyme stock solution to the reaction mixture to the desired final concentration (e.g., 1 µM).

  • As a negative control, prepare a reaction mixture without the enzyme.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect an aliquot from each reaction.

  • Immediately quench the reaction by adding an equal volume of quenching solution. This will precipitate the enzyme and stop the reaction.

  • Centrifuge the quenched samples to pellet the precipitated enzyme.

  • Transfer the supernatant for analysis by a validated analytical method to quantify the intact conjugate and degradation products.

  • Calculate the percentage of degradation at each time point, correcting for any degradation observed in the no-enzyme control.

Mandatory Visualizations

experimental_workflow start_end start_end process process decision decision data data start Start prep_conjugate Prepare Conjugate Stock Solution start->prep_conjugate choose_assay Select Assay Type prep_conjugate->choose_assay hydrolytic_setup Prepare Buffers (pH 5.5, 7.4, 8.5) choose_assay->hydrolytic_setup  Hydrolytic enzymatic_setup Prepare Assay Buffer & Enzyme Solution choose_assay->enzymatic_setup Enzymatic   incubate_hydrolytic Incubate at 37°C (Hydrolytic) hydrolytic_setup->incubate_hydrolytic incubate_enzymatic Incubate at 37°C (Enzymatic) enzymatic_setup->incubate_enzymatic sample_collection Collect Aliquots at Time Points incubate_hydrolytic->sample_collection incubate_enzymatic->sample_collection quench Quench Reaction sample_collection->quench analysis Analyze Samples (e.g., HPLC-MS) quench->analysis data_processing Calculate % Degradation and Half-life analysis->data_processing end End data_processing->end

Caption: Workflow for the in vitro degradation assay.

degradation_pathway cluster_degradation Degradation Pathways molecule molecule condition condition product product linker linker conjugate Payload-Linker-Biomolecule (Intact Conjugate) hydrolysis Hydrolytic Conditions (pH, Temp) conjugate->hydrolysis enzyme Enzymatic Conditions (e.g., Cathepsin B) conjugate->enzyme linker_structure This compound (Amide Bond Cleavage) cleaved_payload Released Payload hydrolysis->cleaved_payload  Hydrolysis linker_biomolecule Linker-Biomolecule Fragment hydrolysis->linker_biomolecule enzyme->cleaved_payload  Enzymatic Cleavage enzyme->linker_biomolecule

Caption: Degradation pathways of the amide linker.

References

Application Notes and Protocols for the Synthesis of Trivalent PROTACs using Tri(Amino-PEG5-amide)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that mediates the degradation of specific target proteins.[1] Conventional PROTACs are bifunctional molecules composed of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] Trivalent PROTACs are an advancement of this technology, incorporating a third functional element, which can be a second ligand for the target protein to enhance binding avidity and cooperativity, leading to more efficient protein degradation.[3][4] This approach has the potential to overcome limitations of bivalent PROTACs, such as the hook effect, and achieve more profound and sustained degradation of the protein of interest.[5][6]

This document provides detailed application notes and protocols for the synthesis of trivalent PROTACs utilizing the commercially available branched linker, Tri(Amino-PEG5-amide)-amine. This linker provides a convenient scaffold for the convergent synthesis of trivalent PROTACs.

Signaling Pathway and Mechanism of Action

Trivalent PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The trivalent PROTAC simultaneously binds to two domains of a target protein and an E3 ubiquitin ligase, forming a stable ternary complex.[2][7] This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Trivalent PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a trivalent PROTAC.

Experimental Workflow for Trivalent PROTAC Synthesis

The synthesis of a trivalent PROTAC using this compound as a core scaffold can be approached through a systematic workflow. This involves the sequential coupling of the E3 ligase ligand and two target protein ligands to the primary amine functionalities of the linker. A key consideration is the use of orthogonal protecting groups if the two target protein ligands are different.

Synthesis_Workflow cluster_synthesis Trivalent PROTAC Synthesis Workflow start Start linker This compound Linker start->linker coupling1 Amide Coupling 1 linker->coupling1 ligand1 E3 Ligase Ligand (with COOH) ligand1->coupling1 ligand2 Target Ligand 1 (with COOH) coupling2 Amide Coupling 2 ligand2->coupling2 ligand3 Target Ligand 2 (with COOH) coupling3 Amide Coupling 3 ligand3->coupling3 intermediate1 Mono-conjugated Intermediate coupling1->intermediate1 purification1 Purification 1 (HPLC) intermediate1->purification1 purification1->coupling2 intermediate2 Di-conjugated Intermediate coupling2->intermediate2 purification2 Purification 2 (HPLC) intermediate2->purification2 purification2->coupling3 final_protac Trivalent PROTAC coupling3->final_protac purification3 Final Purification (Prep-HPLC) final_protac->purification3 characterization Characterization (LC-MS, NMR) purification3->characterization end End characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tri(Amino-PEG5-amide)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tri(Amino-PEG5-amide)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile, trifunctional PEG linker.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store and handle this compound?

A1: this compound is a hygroscopic molecule and should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) with a desiccant. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound. For repeated use, it is recommended to aliquot the compound into smaller, single-use vials to minimize exposure to moisture and air.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in a variety of common laboratory solvents.[1]

SolventSolubility
WaterSoluble[1]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]

For aqueous reactions, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer. This minimizes the introduction of water that could hydrolyze reactive partners like NHS esters.

Reaction Optimization: Amide Bond Formation

Q3: What are the key parameters to consider when reacting this compound with an N-hydroxysuccinimide (NHS) ester?

A3: The reaction of the primary amine groups on this compound with an NHS ester to form a stable amide bond is a common application. Key parameters to optimize include pH, stoichiometry, concentration, and reaction time.

Q4: What is the optimal pH for reacting this compound with an NHS ester?

A4: The optimal pH for this reaction is a compromise between maximizing the nucleophilicity of the primary amines and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[2] At lower pH, the amine groups will be protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases significantly, which can lead to lower reaction yields.

pHAmine ReactivityNHS Ester StabilityRecommendation
< 7.0Low (protonated)HighSub-optimal for reaction
7.2 - 8.5High (deprotonated)ModerateOptimal Range
> 8.5HighLow (rapid hydrolysis)Risk of low yield

Q5: What molar ratio of this compound to NHS ester should I use?

A5: Due to the trifunctional nature of this compound, the stoichiometry will depend on the desired product.

  • For monofunctionalization: To favor the reaction at only one of the three amine positions, a molar excess of the NHS ester is generally not recommended. Starting with a 1:1 or even a slight sub-stoichiometric amount of the NHS ester relative to the amine can help control the degree of substitution. However, this will likely result in a mixture of unreacted, mono-, di-, and tri-substituted products that will require careful purification.

  • For complete trifunctionalization: To react all three amine groups, a molar excess of the NHS ester is required. A starting point of 1.5 to 5 equivalents of the NHS ester per amine group (i.e., a 4.5 to 15-fold molar excess of the NHS ester to this compound) is a reasonable range to test.

It is highly recommended to perform small-scale pilot reactions to determine the optimal molar ratio for your specific application.

Q6: What should I do if my reaction with an NHS ester is not going to completion?

A6: If you are experiencing incomplete reaction, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that your NHS ester has not been hydrolyzed due to improper storage.

  • Optimize pH: Check the pH of your reaction buffer and adjust it to be within the optimal 7.2-8.5 range.

  • Increase Reactant Concentration: More concentrated reaction mixtures can favor the bimolecular reaction over the hydrolysis of the NHS ester.

  • Increase Molar Excess of NHS Ester: If aiming for complete functionalization, a higher molar excess of the NHS ester may be necessary.

  • Extend Reaction Time: While many NHS ester reactions are complete within a few hours at room temperature, extending the reaction time (e.g., overnight at 4°C) may improve yields.

Q7: Can I react this compound with a carboxylic acid directly?

A7: Yes, the amine groups can be coupled to a carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS.[3][4][5] This is a two-step, one-pot reaction where the carboxylic acid is first activated by EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This activated species then reacts with the amine groups of the this compound.

Experimental Protocols

Protocol 1: General Procedure for Reaction with an NHS Ester

This protocol provides a starting point for the reaction of this compound with a molecule containing an NHS ester. Optimization will be required for specific applications.

  • Prepare Buffers:

    • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris).

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Prepare Reagents:

    • Dissolve the NHS ester-containing molecule in anhydrous DMSO or DMF to a known concentration (e.g., 10-50 mM).

    • Dissolve this compound in the Reaction Buffer to the desired concentration.

  • Reaction:

    • Add the desired molar equivalent of the NHS ester solution to the this compound solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of protein substrates.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX).

Protocol 2: General Procedure for Reaction with a Carboxylic Acid using EDC/NHS

This protocol outlines the coupling of a carboxylic acid-containing molecule to this compound.

  • Prepare Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

    • Quenching Buffer: 1 M hydroxylamine, pH 8.5.

  • Prepare Reagents:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or water (e.g., 10 mg/mL).

  • Activation of Carboxylic Acid:

    • Add a 2- to 10-fold molar excess of EDC and NHS to the carboxylic acid solution.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to a solution of this compound in the Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-7.5.

    • Incubate for 2 hours at room temperature.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate by a suitable chromatographic method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive reagents (hydrolysis of NHS ester, degradation of EDC).- Incorrect pH of the reaction buffer.- Presence of primary amines (e.g., Tris) in the buffer.- Use fresh, high-quality reagents and prepare stock solutions immediately before use.- Verify and adjust the pH of the buffer to the optimal range for the specific chemistry.- Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, MES).
Formation of Multiple Products/Side Reactions - Reaction at multiple amine sites when monofunctionalization is desired.- Cross-linking if the target molecule also has reactive sites.- Adjust the stoichiometry to use a limiting amount of the reactive partner.- Optimize the purification method to separate the desired product from other species.
Poor Solubility of Reactants or Product - The hydrophobic nature of the molecule being conjugated.- Aggregation of the final product.- Prepare a concentrated stock solution of the less soluble reactant in an organic solvent (DMSO, DMF) and add it to the reaction mixture.- The PEG chains of this compound are intended to increase water solubility. If the final conjugate is still insoluble, consider using a different linker or adding solubilizing agents if compatible with the application.[6]
Difficulty in Purifying the Final Product - Similar physicochemical properties of the desired product and byproducts (e.g., di- and tri-substituted species).- Broad peaks during chromatography.- Use high-resolution chromatography techniques such as RP-HPLC with a shallow gradient.- Consider ion-exchange chromatography if the different species have distinct charge properties.- For PEGylated compounds, specialized chromatography columns and conditions may be necessary.

Visualizations

G General Workflow for NHS Ester Coupling cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_reagents Prepare Reagents (this compound & NHS Ester) mix Mix Reactants prep_reagents->mix prep_buffer Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) prep_buffer->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., HPLC, SEC) quench->purify analyze Analyze Product (e.g., MS, HPLC) purify->analyze

Caption: Workflow for coupling this compound with an NHS ester.

G Troubleshooting Low Reaction Yield cluster_checks Initial Checks cluster_optimization Optimization Steps start Low or No Product Formation check_reagents Are reagents fresh and stored correctly? start->check_reagents check_reagents->start No, replace reagents check_buffer Is the buffer amine-free? check_reagents->check_buffer Yes check_buffer->start No, perform buffer exchange check_ph Is the pH in the optimal range (7.2-8.5)? check_buffer->check_ph Yes check_ph->start No, adjust pH increase_conc Increase reactant concentrations check_ph->increase_conc Yes adjust_ratio Increase molar excess of reactive partner increase_conc->adjust_ratio extend_time Extend reaction time / change temperature adjust_ratio->extend_time extend_time->start Re-evaluate

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Addressing aggregation issues with Tri(Amino-PEG5-amide)-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tri(Amino-PEG5-amide)-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during the handling and conjugation of this trifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, trifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure features a central tertiary amine with three arms, each terminating in a primary amine. This multi-arm architecture is particularly useful in bioconjugation for applications such as:

  • PROTACs (Proteolysis Targeting Chimeras): The linker can simultaneously connect a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): Branched PEG linkers can increase the drug-to-antibody ratio (DAR) without significantly increasing hydrophobicity, which can help prevent aggregation.[1][2]

  • Hydrogels and Biomaterials: The trifunctional nature allows for the formation of crosslinked networks for tissue engineering and drug delivery applications.

  • Nanoparticle Functionalization: The PEG chains provide a hydrophilic shield to nanoparticles, improving their stability and reducing non-specific protein binding.[3]

Q2: What are the potential causes of aggregation when using this compound conjugates?

Aggregation can occur at various stages of your experiment, from initial dissolution of the linker to the final purified conjugate. The primary causes include:

  • High Compound Concentration: At high concentrations, intermolecular interactions between the conjugates are more likely, leading to aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility and stability of the linker and its conjugates. For amine-containing compounds, a pH far from the pKa of the amines is generally recommended to maintain charge and solubility.

  • Hydrophobic Interactions: If the molecule conjugated to the this compound is hydrophobic, it can drive aggregation, especially at higher drug-to-antibody ratios in ADCs.[2] While PEG linkers enhance hydrophilicity, they may not completely negate the effect of a very hydrophobic payload.

  • Intermolecular Cross-linking: The trifunctional nature of the linker means that if not controlled, it can potentially cross-link multiple molecules (e.g., proteins), leading to large aggregates.

  • Improper Storage and Handling: Repeated freeze-thaw cycles or improper storage can lead to degradation or aggregation of the linker and its conjugates.

Q3: How can I detect and quantify aggregation of my this compound conjugate?

Several analytical techniques can be employed to detect and quantify aggregation:

  • Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution. The presence of large aggregates will be indicated by a larger hydrodynamic radius and a high polydispersity index (PDI).

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate. This technique can be used to quantify the percentage of aggregated species.

  • Visual Inspection: While not quantitative, visual signs of aggregation such as turbidity, precipitation, or cloudiness are clear indicators of a problem.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

If you are experiencing issues with dissolving the this compound linker, consider the following:

ParameterRecommendationRationale
Solvent Choice Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. The linker is also soluble in water.These organic solvents are effective at solvating PEG linkers. A stock solution allows for precise and easy addition to aqueous reaction buffers.
Sonication Use an ultrasonic bath to aid dissolution.Gentle sonication can help break up small clumps and enhance solubility without degrading the molecule.
Warming Gently warm the solution (e.g., to 37°C).A slight increase in temperature can improve the dissolution kinetics. Avoid excessive heat.
Issue 2: Aggregation During the Conjugation Reaction

Aggregation during the conjugation reaction is a common issue. The following table provides a systematic approach to troubleshooting this problem.

ParameterRecommended Range/ActionRationale
Protein/Molecule Concentration 1-5 mg/mLHigher concentrations can increase the likelihood of intermolecular interactions and aggregation.[4]
Linker:Molecule Molar Ratio Titrate from 1:1 to 20:1A high excess of the linker can sometimes lead to multiple linker attachments and potential cross-linking. Optimize for the desired degree of labeling.
pH of Reaction Buffer pH 7-9 for amine reactionsFor reactions with NHS esters, a pH of 7-8 is optimal. Maintaining a pH away from the pI of the protein will help maintain its solubility.[5]
Temperature 4°C to Room TemperatureLowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may reduce aggregation.
Stepwise Addition of Linker Add the linker stock solution in small aliquots over time.This can help to avoid localized high concentrations of the linker, which may promote aggregation.
Inclusion of Excipients See Table 3 below.Stabilizing agents can help to prevent aggregation during the reaction.
Table 3: Recommended Stabilizing Excipients

If aggregation persists, consider adding one of the following excipients to your reaction buffer:

Excipient ClassExampleRecommended ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[4]
Non-ionic Surfactants Polysorbate 20 (Tween-20)0.01-0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.[4]

Experimental Protocols

Protocol 1: General Procedure for Dissolving and Storing this compound
  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Stock Solution Preparation: Prepare a stock solution of the linker at a concentration of 10-100 mg/mL in anhydrous DMSO or DMF.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Screening for Optimal Conjugation Conditions to Minimize Aggregation

This protocol outlines a small-scale screening experiment to identify optimal reaction conditions.

  • Prepare Stock Solutions:

    • Your protein/molecule of interest at a known concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS).

    • This compound stock solution (e.g., 50 mg/mL in DMSO).

    • A range of reaction buffers with varying pH (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Set up a 96-well Plate or Microcentrifuge Tubes:

    • Vary one parameter at a time (e.g., protein concentration, linker:protein molar ratio, pH).

    • For example, to test the effect of protein concentration, set up reactions with final concentrations of 0.5, 1, 2, and 5 mg/mL, keeping the molar ratio and pH constant.

  • Reaction Incubation:

    • Add the protein and buffer to each well/tube.

    • Add the required volume of the this compound stock solution.

    • Incubate at a set temperature (e.g., room temperature or 4°C) for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis:

    • After incubation, visually inspect each reaction for signs of precipitation.

    • Analyze the samples using DLS to assess the size distribution and SEC to quantify the percentage of soluble aggregate.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Conjugation prep Prepare Stock Solutions (Protein, Linker, Buffers) setup Set up Small-Scale Reactions (Varying Concentration, Molar Ratio, pH) prep->setup incubate Incubate Reactions (Controlled Temperature and Time) setup->incubate analysis Analyze for Aggregation (Visual, DLS, SEC) incubate->analysis optimize Identify Optimal Conditions analysis->optimize No Aggregation troubleshoot Troubleshoot with Excipients analysis->troubleshoot Aggregation Observed scale_up Scale-up Reaction optimize->scale_up troubleshoot->setup Re-screen

Workflow for optimizing conjugation reactions.

troubleshooting_logic Troubleshooting Decision Tree for Aggregation start Aggregation Observed in Conjugate check_dissolution Was the linker fully dissolved? start->check_dissolution dissolution_issue Improve Dissolution (Sonication, Warming) check_dissolution->dissolution_issue No check_concentration Is the protein/conjugate concentration high? check_dissolution->check_concentration Yes reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_buffer Are buffer conditions optimal? (pH, ionic strength) check_concentration->check_buffer No optimize_buffer Optimize Buffer Conditions check_buffer->optimize_buffer No add_excipients Add Stabilizing Excipients (Sugars, Arginine, Surfactants) check_buffer->add_excipients Yes

Decision tree for troubleshooting aggregation.

References

Stability of Tri(Amino-PEG5-amide)-amine in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tri(Amino-PEG5-amide)-amine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this linker in biological media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the amide bonds in this compound under physiological conditions?

A1: Amide bonds are known to be significantly stable against spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C).[1][2] Compared to ester bonds, which are more susceptible to hydrolysis, amide bonds offer greater stability for linkers in biological applications.[3][4][5][6] However, the presence of enzymes in biological media can lead to cleavage.

Q2: Is this compound susceptible to enzymatic degradation?

A2: Yes, potentially. While the PEG chains can offer some steric hindrance, the amide bonds in the linker are susceptible to enzymatic cleavage by proteases and amidases that may be present in biological media like serum or plasma.[7][8][9][10] The specific susceptibility will depend on the enzyme profile of the medium and the accessibility of the amide bonds within the conjugate.

Q3: How does the PEG component of the linker affect its stability?

A3: The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and biocompatibility of the molecule.[11][12][13] PEGylation can also increase the hydrodynamic volume, which may prolong plasma half-life and provide a degree of protection against enzymatic degradation through steric shielding.[11][12] However, the stability conferred by PEGylation can vary depending on the length of the PEG chain and the specific biological environment.[14]

Q4: What are the primary degradation products of this compound in biological media?

A4: The primary degradation would likely occur via hydrolysis of the amide bonds, resulting in the release of the conjugated payload and the fragmented linker. This would yield smaller PEGylated amine and carboxylate fragments. The exact degradation profile would need to be determined experimentally.

Troubleshooting Guides

Problem 1: My conjugate is losing activity faster than expected in cell culture media or serum.

Possible Cause Troubleshooting Step
Enzymatic degradation of the linker Incubate the conjugate in the specific biological medium for various time points. Analyze the samples by HPLC, LC-MS, or SDS-PAGE (if conjugated to a protein) to detect cleavage products. Run a control experiment in a buffer without enzymes (e.g., PBS) to confirm if the degradation is enzyme-mediated.
Instability of the payload Assess the stability of the unconjugated payload under the same experimental conditions to rule out its degradation as the primary cause of activity loss.
Non-specific binding or aggregation The PEG linker is designed to reduce non-specific binding and aggregation.[11][12] However, if issues persist, analyze the sample by dynamic light scattering (DLS) to check for aggregation. Consider optimizing the formulation with surfactants or altering the buffer conditions.

Problem 2: I am observing unexpected cleavage products in my LC-MS analysis.

Possible Cause Troubleshooting Step
Cleavage by specific proteases Identify the potential proteases in your biological medium. If a specific protease is suspected, perform an in-vitro digestion assay with the purified enzyme to confirm. The use of protease inhibitors can also help diagnose this issue.
Hydrolysis at non-neutral pH While stable at neutral pH, amide bonds can undergo hydrolysis under strongly acidic or basic conditions.[2][15] Ensure the pH of your biological media and buffers is maintained within a stable range (typically 6.5-7.5).
Oxidative damage to the PEG chain Although less common for PEG itself, oxidative damage can occur in the presence of reactive oxygen species. If oxidative stress is a factor in your experimental system, consider adding antioxidants as a control to see if it improves stability.

Experimental Protocols

Protocol 1: In Vitro Stability Assay in Serum

Objective: To assess the stability of a this compound conjugate in serum over time.

Materials:

  • Your this compound conjugate

  • Human or other relevant species serum (sterile, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of your conjugate in an appropriate solvent (e.g., DMSO, water).

  • Spike the conjugate into pre-warmed (37°C) serum to a final concentration of 10 µM.

  • As a control, spike the conjugate into PBS, pH 7.4.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding 2-3 volumes of cold quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining intact conjugate and identify any degradation products.

Protocol 2: General Protease Susceptibility Assay

Objective: To determine if the this compound linker in your conjugate is susceptible to cleavage by a common protease.

Materials:

  • Your this compound conjugate

  • Trypsin (or another relevant protease)

  • Trypsin activity buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Protease inhibitor (e.g., PMSF for serine proteases)

  • LC-MS system

Methodology:

  • Dissolve your conjugate in the appropriate protease activity buffer to a final concentration of 10 µM.

  • Prepare three sets of samples:

    • Conjugate only (negative control)

    • Conjugate + Protease

    • Conjugate + Protease + Protease Inhibitor (inhibitor control)

  • Incubate all samples at the optimal temperature for the protease (e.g., 37°C for trypsin).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and quench the reaction (e.g., by adding a strong acid like TFA or a specific inhibitor).

  • Analyze the samples by LC-MS to detect the disappearance of the parent conjugate and the appearance of cleavage products.

Visualizations

G cluster_hydrolysis Chemical Hydrolysis cluster_enzymatic Enzymatic Degradation H2O H₂O Cleavage_H Cleavage_H H2O->Cleavage_H Slow at pH 7.4 Conjugate R¹-NH-CO-PEG-R² Conjugate->Cleavage_H Products_H R¹-NH₂ + HOOC-PEG-R² Cleavage_H->Products_H Enzyme Protease/Amidase Cleavage_E Cleavage_E Enzyme->Cleavage_E Potentially faster Conjugate_E R¹-NH-CO-PEG-R² Conjugate_E->Cleavage_E Products_E R¹-NH₂ + HOOC-PEG-R² Cleavage_E->Products_E workflow start Stability Issue Observed check_medium Analyze in Biological Medium vs. Buffer start->check_medium enzyme_mediated Degradation Enzyme-Mediated? check_medium->enzyme_mediated protease_assay Perform Specific Protease Assay enzyme_mediated->protease_assay Yes chemical_issue Investigate Chemical Instability (pH, Temp) enzyme_mediated->chemical_issue No optimize_formulation Optimize Formulation (e.g., add inhibitors) protease_assay->optimize_formulation solution Solution Identified optimize_formulation->solution chemical_issue->solution

References

Technical Support Center: Overcoming Poor Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do many PROTACs exhibit poor cell permeability?

A1: PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties.[1][2][3] Most PROTACs are large molecules with a high molecular weight (typically >800 Da) and a large polar surface area (PSA).[2][3] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[4] The large size and polarity hinder their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[3][5][6]

Q2: How can PEG linkers improve the cell permeability of PROTACs?

A2: PEG linkers can improve PROTAC cell permeability through several mechanisms. Firstly, they increase the aqueous solubility of the PROTAC molecule, which is crucial for formulation and absorption.[6][7][8] Secondly, the flexible nature of PEG linkers allows the PROTAC to adopt a folded or "chameleon-like" conformation in a nonpolar environment, such as the cell membrane.[4][6][9] This folding can shield the polar regions of the molecule, reducing its effective PSA and facilitating passage across the lipid bilayer.[4][6] The optimal length of the PEG linker is critical and must be determined empirically, as linkers that are too short may cause steric hindrance, while those that are too long can lead to reduced efficacy.[10]

Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[11] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[11] While not directly a measure of permeability, poor cell permeability can exacerbate the hook effect by making it difficult to achieve the optimal intracellular concentration required for effective degradation.

Q4: What are the key experimental assays to assess PROTAC cell permeability?

A4: Several in vitro assays are commonly used to evaluate PROTAC cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5] It is useful for early-stage screening.[5]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium.[4][5] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[4][5]

  • Cellular Uptake Assays: These assays directly measure the amount of a compound that has entered the cells.[12] Techniques like NanoBRET can be used to measure target engagement within living cells, which can be an indirect indicator of permeability.[13][14]

Troubleshooting Guide

Issue 1: My PROTAC shows potent biochemical activity but low efficacy in cell-based assays.

  • Possible Cause: Poor cell permeability is a common reason for the discrepancy between biochemical and cellular activity.[13] The PROTAC may be unable to reach its intracellular target at a sufficient concentration.

  • Troubleshooting Steps:

    • Assess Permeability: Conduct a PAMPA or Caco-2 permeability assay to quantify the cell permeability of your PROTAC.[13]

    • Modify the Linker: If permeability is low, consider re-designing the PROTAC with a PEG linker to improve solubility and facilitate cell entry.[6][7][8] Experiment with different PEG linker lengths to find the optimal balance for ternary complex formation and permeability.[10]

    • In-Cell Target Engagement: Use an assay like NanoBRET to confirm that the PROTAC is engaging its target within the cell.[13][14] A lack of engagement strongly suggests a permeability issue.

Issue 2: My PEGylated PROTAC still shows poor cellular activity.

  • Possible Cause: While PEG linkers can improve permeability, other factors can still limit PROTAC efficacy. The PROTAC may be a substrate for cellular efflux pumps, or the specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in the cell line being used.

  • Troubleshooting Steps:

    • Evaluate Efflux: The Caco-2 assay can be used to determine if your PROTAC is a substrate for efflux pumps by measuring bidirectional transport (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests active efflux.[15]

    • Confirm E3 Ligase Expression: Verify the expression level of the target E3 ligase in your cell line using techniques like western blotting or proteomics.[13]

    • Optimize Linker Rigidity: Sometimes, a more rigid linker can lead to a more stable ternary complex.[2] Consider incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) into the linker design.[2][4]

Issue 3: I am observing inconsistent results in my Caco-2 permeability assay.

  • Possible Cause: PROTACs can be challenging to work with in Caco-2 assays due to their potential for low solubility and non-specific binding, which can lead to low recovery.[4][16]

  • Troubleshooting Steps:

    • Improve Solubility: Adding a low concentration of bovine serum albumin (BSA), typically around 0.25%, to the assay buffer can help to improve the solubility and recovery of PROTACs.[16]

    • Optimize Incubation Time: While longer incubation times might seem beneficial, they can sometimes lead to decreased recovery for certain PROTACs.[16] It is important to empirically determine the optimal incubation time for your specific compound.

    • Monitor Recovery: Always calculate the recovery of your compound in the Caco-2 assay. Low recovery can indicate issues with solubility, binding to the plate, or cell metabolism.

Data Presentation

Table 1: Hypothetical Permeability Data for PROTACs with Different Linkers

PROTAC IDLinker TypeLinker Length (atoms)PAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Efflux Ratio (B-A/A-B)
PROTAC-AAlkyl100.80.54.2
PROTAC-BPEG12 (4 units)2.51.81.5
PROTAC-CPEG18 (6 units)3.12.21.2
PROTAC-DAlkyl-Aryl121.51.03.5

This table illustrates how quantitative data on the permeability of different PROTACs can be structured for easy comparison. The data is hypothetical and intended for illustrative purposes.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5]

  • Methodology:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).

    • The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

    • The concentrations of the PROTAC in the donor and acceptor wells are quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Permeability Assay

  • Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the human intestinal epithelium, to assess compound permeability.[5][15]

  • Methodology:

    • Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A→B) transport, the test PROTAC is added to the apical (upper) compartment, and fresh buffer is added to the basolateral (lower) compartment.

    • For basolateral-to-apical (B→A) transport, the test PROTAC is added to the basolateral compartment, and fresh buffer is added to the apical compartment.

    • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Samples are collected from both compartments at the end of the incubation period.

    • The concentration of the PROTAC in the samples is quantified by LC-MS/MS.

    • The Papp values for both directions are calculated, and the efflux ratio (Papp(B→A) / Papp(A→B)) is determined.[15]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein PROTAC_outside PROTAC PROTAC_outside->PROTAC Cell Permeation

Caption: PROTAC mechanism of action, from cell permeation to protein degradation.

Permeability_Workflow Start Start: PROTAC with Poor Permeability Redesign Redesign PROTAC with PEG Linker Start->Redesign Synthesize Synthesize PEGylated PROTAC Redesign->Synthesize AssessPermeability Assess Permeability (PAMPA, Caco-2) Synthesize->AssessPermeability PermeabilityGood Permeability Acceptable? AssessPermeability->PermeabilityGood PermeabilityGood->Redesign No CellularAssay Test in Cell-Based Degradation Assay PermeabilityGood->CellularAssay Yes EfficacyGood Efficacy Achieved? CellularAssay->EfficacyGood EfficacyGood->Redesign No End End: Optimized PROTAC EfficacyGood->End Yes

Caption: Workflow for optimizing PROTAC cell permeability using PEG linkers.

PEG_Effect cluster_alkyl Alkyl Linker PROTAC cluster_peg PEG Linker PROTAC AlkylPROTAC High PSA Rigid Conformation CellMembrane Cell Membrane AlkylPROTAC->CellMembrane Poor Permeability PEGPROTAC Folded Conformation Shielded PSA PEGPROTAC->CellMembrane Improved Permeability

Caption: Impact of PEG linkers on PROTAC conformation and cell permeability.

References

Navigating the "Hook Effect" with Tri(Amino-PEG5-amide)-amine Based PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the "hook effect" when working with Tri(Amino-PEG5-amide)-amine based PROTACs. The principles and protocols described herein are broadly applicable to the field of targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This phenomenon results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum protein degradation is observed at an optimal, intermediate PROTAC concentration.[1][3] At concentrations below or above this optimal range, the degradation efficiency is reduced.

Q2: What causes the "hook effect" with PROTACs?

A2: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]

Q3: Why is it crucial to understand and manage the hook effect?

A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are critical for structure-activity relationship (SAR) studies.[1]

Q4: Are this compound based PROTACs particularly susceptible to the hook effect?

A4: While the this compound linker is a component used in the synthesis of PROTACs, the occurrence and severity of the hook effect are not solely determined by the linker.[6][7] It is a general phenomenon for PROTACs and is influenced by multiple factors, including the binding affinities of the PROTAC for the target protein and the E3 ligase, the stability of the ternary complex, and the specific cellular context.[1][8] The length and flexibility of the linker, such as the PEG-based structure of this compound, can influence the geometry and stability of the ternary complex, which in turn can impact the hook effect.[9]

Troubleshooting Guide

Issue 1: I am observing a bell-shaped dose-response curve in my protein degradation assay.

  • Likely Cause: This is a classic manifestation of the hook effect.[1][3]

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately identify the optimal concentration for maximal degradation.[1]

    • Perform a Time-Course Experiment: Evaluate protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation.[1]

    • Assess Ternary Complex Formation: Employ biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations. This can provide direct evidence of the hook effect at the molecular level.[1][10]

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to testing at a concentration that falls entirely within the hook effect region, or other factors such as poor cell permeability or low E3 ligase expression.[2]

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: Screen a very wide range of PROTAC concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the optimal degradation window.[2]

    • Verify Target Engagement: Confirm that your PROTAC can independently bind to the target protein and the E3 ligase using appropriate biophysical or biochemical assays.[2]

    • Check E3 Ligase Expression: Ensure that the recruited E3 ligase is expressed at sufficient levels in your cell line. This can be verified by Western blot or qPCR.[3]

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, preventing effective ternary complex formation.[5] Consider conducting cell permeability assays.

Data Presentation

Table 1: Example Dose-Response Data for a this compound Based PROTAC

PROTAC Concentration (nM)Percent Degradation (%)
0.15
125
1060
10095
100070
1000030

Table 2: Key Parameters Derived from Dose-Response Curve

ParameterValueDescription
DC505 nMConcentration for 50% degradation.
Dmax95%Maximum observed degradation.
Optimal Concentration100 nMConcentration at which Dmax is achieved.
Hook Effect Onset>100 nMConcentrations at which degradation decreases.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a this compound based PROTAC.

Materials:

  • Cell culture reagents

  • This compound based PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time (e.g., 4-24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[3][11]

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.[3][11]

  • Detection and Analysis: Develop the blot using an ECL substrate and visualize the protein bands. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[3]

Protocol 2: In Vitro Ternary Complex Formation Assay (Generic Pull-down)

This protocol provides a general method to assess the formation of the ternary complex in vitro.

Materials:

  • Purified recombinant target protein (with a tag, e.g., His-tag)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • This compound based PROTAC

  • Affinity beads for the tagged protein (e.g., Ni-NTA agarose (B213101) for His-tagged protein)

  • Assay buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Incubation: In a microcentrifuge tube, combine the tagged target protein, the E3 ligase complex, and varying concentrations of the PROTAC in the assay buffer. Include controls with no PROTAC and with only one of the protein components. Incubate to allow complex formation.

  • Pull-down: Add the affinity beads to each tube and incubate to capture the tagged target protein and any interacting partners.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted samples by SDS-PAGE and Western blot, probing for the presence of the E3 ligase to confirm its pull-down with the target protein in a PROTAC-dependent manner.

Protocol 3: In-Cell Ubiquitination Assay

This protocol is for detecting the ubiquitination of the target protein following PROTAC treatment.

Materials:

  • Cell culture reagents and PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at the desired concentration and for a suitable duration. It is often beneficial to co-treat with a proteasome inhibitor for the last few hours to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Pre-clear the lysates and then immunoprecipitate the target protein using a specific antibody and Protein A/G beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins and then elute the immunoprecipitated proteins.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing with an anti-ubiquitin antibody to detect the presence of a ubiquitin smear on the target protein, which indicates polyubiquitination.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Ternary Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Target Degraded Fragments Proteasome->Degraded_Target

Caption: PROTAC mechanism of action leading to target protein degradation.

Hook_Effect cluster_complexes Complex Formation High_PROTAC High PROTAC Concentration Binary_Target Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Favors formation Binary_E3 Binary Complex (E3-PROTAC) High_PROTAC->Binary_E3 Favors formation Ternary_Productive Productive Ternary Complex High_PROTAC->Ternary_Productive Inhibits formation Reduced_Degradation Reduced Protein Degradation Binary_Target->Reduced_Degradation Binary_E3->Reduced_Degradation

Caption: The hook effect: high PROTAC concentrations favor non-productive binary complexes.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of protein degradation.

References

Technical Support Center: Purification of Tri(Amino-PEG5-amide)-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Tri(Amino-PEG5-amide)-amine and related reaction products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a branched, polyethylene (B3416737) glycol (PEG)-based molecule.[1][2][3][4] It features a central amine core from which three arms extend, each containing a PEG5 (pentaethylene glycol) chain terminating in a primary amine, connected via an amide linkage. This structure makes it a valuable tool in bioconjugation and drug delivery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5]

Q2: What are the most common impurities in a this compound synthesis reaction?

The synthesis of this compound typically involves the reaction of a multi-arm PEG derivative (e.g., a carboxylic acid or an activated ester like an NHS ester) with an amine. Common impurities can include:

  • Unreacted starting materials: Excess core amine or unreacted PEG arms.

  • Incompletely reacted intermediates: Molecules where only one or two of the three arms have reacted.

  • Side products: Resulting from hydrolysis of activated esters or other side reactions.

  • Reagents and by-products: Coupling agents (e.g., DCC, EDC), and their by-products (e.g., DCU, HOBt), and N-hydroxysuccinimide (NHS) if using NHS esters.[6]

  • PEG-related impurities: PEGs are often synthesized via polymerization, which can lead to a distribution of chain lengths (polydispersity).[7][8] Additionally, PEG degradation products like aldehydes and peroxides can be present.[9]

Q3: Which chromatographic techniques are most suitable for purifying this compound?

Several chromatographic techniques can be employed, with the choice depending on the specific impurities and the scale of the purification. The most common and effective methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[7][10] This is a high-resolution technique suitable for removing non-polar impurities and separating closely related PEGylated species.[8][11]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume (size).[][13] This method is effective for removing small molecule impurities like unreacted coupling agents and by-products from the larger PEGylated product.[14]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[15][16] Since this compound has multiple primary amine groups, cation-exchange chromatography can be a powerful purification step, especially for separating it from neutral or less positively charged impurities.[17][18]

Troubleshooting Guides

Low Yield of Final Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using analytical HPLC or LC-MS to ensure it has gone to completion.[] - Optimize reaction conditions (e.g., temperature, time, stoichiometry of reactants).
Product Precipitation - Ensure the product is soluble in the reaction and purification solvents. The PEG chain generally imparts good water solubility.[20]
Adsorption to Labware - Use low-binding tubes and glassware to minimize loss of the product.[21]
Degradation of Product - Avoid harsh acidic or basic conditions during purification if the amide linkages are susceptible to hydrolysis.
Poor Separation of Product and Impurities
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry (RP-HPLC) - If using a C18 column, consider a C8 or C4 column for more polar compounds. - For basic amine compounds, adding a competing amine like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape and reduce tailing.[22]
Suboptimal Mobile Phase (RP-HPLC) - Adjust the gradient slope to improve resolution between closely eluting peaks. - Modify the mobile phase pH. For amine-containing compounds, a slightly basic mobile phase can improve separation.[22]
Column Overloading - Reduce the amount of sample injected onto the column.[23]
Co-elution of Impurities (SEC) - Ensure a sufficient difference in molecular size between the product and impurities for effective separation.[] - SEC may not be suitable for separating products with similar hydrodynamic volumes (e.g., incompletely reacted species).
Incorrect Buffer/pH (IEX) - Optimize the pH of the buffers to ensure the target molecule has the appropriate charge for binding to the column. - Perform a salt gradient elution to separate molecules based on the strength of their ionic interactions with the resin.[16]

Data Presentation: Comparison of Purification Techniques

Technique Principle of Separation Typical Purity Achieved Throughput Key Advantages Key Limitations
Preparative RP-HPLC Hydrophobicity>98%Low to MediumHigh resolution, good for removing closely related impurities.[23][24]Can be time-consuming, requires organic solvents.
Size-Exclusion Chromatography (SEC) Hydrodynamic Volume (Size)>95% (for size-dissimilar impurities)HighFast, good for removing small molecule impurities and buffer exchange.[][13]Low resolution for molecules of similar size.[25]
Ion-Exchange Chromatography (IEX) Net Charge>95%Medium to HighHigh capacity, good for separating based on charge differences.[15]Sensitive to buffer pH and ionic strength.[25]
Precipitation Differential SolubilityVariableHighSimple, fast, and inexpensive for initial cleanup.[20]Low resolution, may lead to co-precipitation of impurities.
Dialysis/Ultrafiltration Molecular Weight Cut-offVariableMediumGood for removing small molecule impurities and buffer exchange.[14][26]Slow, may not remove impurities of similar molecular weight.[20]

Experimental Protocols

Detailed Methodology for Preparative RP-HPLC Purification

This protocol provides a general framework for the purification of this compound using preparative reverse-phase HPLC. Optimization will be required based on the specific reaction mixture and available instrumentation.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.[24]

  • C18 preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample: Crude reaction mixture of this compound, filtered through a 0.45 µm filter.

  • Rotary evaporator or lyophilizer for solvent removal.

2. Column Equilibration:

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 10-20 mL/min) for at least 5-10 column volumes, or until the baseline is stable.

3. Sample Injection:

  • Dissolve the crude product in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of Mobile Phase A or DMSO).

  • Inject the filtered sample onto the equilibrated column. Avoid overloading the column to ensure optimal separation.[23]

4. Elution and Fraction Collection:

  • Begin the elution with an isocratic hold at 5% Mobile Phase B for 5-10 minutes to allow unbound impurities to elute.

  • Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 40-60 minutes. The optimal gradient will need to be determined empirically based on analytical HPLC runs.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for amide bonds).

  • Collect fractions corresponding to the peaks observed on the chromatogram.

5. Product Analysis and Recovery:

  • Analyze the collected fractions using analytical HPLC or LC-MS to identify the fractions containing the pure this compound.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture SEC Size-Exclusion Chromatography (SEC) (Removes small molecules) Crude->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) (Separates by charge) SEC->IEX Intermediate Purification RPHPLC Preparative RP-HPLC (High-resolution separation) IEX->RPHPLC Final Polishing Analysis Purity Analysis (Analytical HPLC, LC-MS) RPHPLC->Analysis PureProduct Pure this compound Analysis->PureProduct If Purity >95%

Caption: A general workflow for the multi-step purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification ImpurityType Identify Impurity Type (LC-MS) Start->ImpurityType SmallMolecule Small Molecule Impurities (e.g., reagents, by-products) ImpurityType->SmallMolecule Size Difference SimilarSize Structurally Similar Impurities (e.g., incomplete reaction products) ImpurityType->SimilarSize Charge/Hydrophobicity Difference SEC_Dialysis Action: Perform SEC or Dialysis SmallMolecule->SEC_Dialysis IEX_RPHPLC Action: Optimize IEX or RP-HPLC SimilarSize->IEX_RPHPLC

Caption: A decision tree for troubleshooting low purity in purification products.

References

Technical Support Center: The Role of Linker Length in PROTAC-Mediated Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on the critical impact of the linker, specifically polyethylene (B3416737) glycol (PEG)-based linkers like Tri(Amino-PEG5-amide)-amine, on the formation and stability of the ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but plays a pivotal role in the PROTAC's overall efficacy.[2] The linker's length, composition, and flexibility directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2]

Q2: Why is the linker length so critical for ternary complex formation and target degradation?

A2: The linker's length is a determining factor for degradation efficacy.[3][4] An optimal linker length is necessary to correctly orient the POI and the E3 ligase to facilitate the transfer of ubiquitin.[5]

  • If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation.[5][6]

  • If the linker is too long, it may not effectively bring the two proteins into productive proximity, or it could lead to a higher entropic penalty upon binding, which can decrease potency.[2][5][6] The optimal length must be determined empirically for each specific POI and E3 ligase system.[2]

Q3: What are the characteristics of PEG-based linkers like this compound?

A3: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties.[2] They are known to be hydrophilic, which can improve the solubility and bioavailability of the PROTAC molecule.[1][7] Flexible linkers like PEG can provide the PROTAC with the conformational freedom needed to adopt a favorable orientation for ternary complex formation.[2] this compound is a PEG-based linker used in the synthesis of PROTACs.[8][9][10] Its branched, multi-arm structure may offer different conformational possibilities compared to linear PEG chains, potentially influencing ternary complex stability and degradation efficiency.

Q4: What is the "hook effect" and how does the linker relate to it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][11] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex.[5][11][12] While primarily a concentration-dependent issue, linker design can influence the cooperativity of ternary complex formation, which can help mitigate the hook effect.[11]

PROTAC Mechanism and Workflow

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Free_PROTAC PROTAC (Recycled) Proteasome->Free_PROTAC Released Troubleshooting_Workflow cluster_solutions Optimization Strategies Start Start: No/Weak Degradation Observed CheckBinary 1. Confirm Binary Binding (e.g., SPR, ITC) Start->CheckBinary CheckTernary 2. Assess Ternary Complex Formation (e.g., SPR, FRET) CheckBinary->CheckTernary Binding OK VaryLength Synthesize Library with Varying Linker Lengths CheckBinary->VaryLength No Binding CheckCellular 3. Evaluate Cellular Properties CheckTernary->CheckCellular Complex Forms CheckTernary->VaryLength No Complex CheckCellular->VaryLength Permeability OK VaryComposition Modify Linker Composition (Rigidity) CheckCellular->VaryComposition Low Permeability VaryAttachment Change Linker Attachment Points VaryLength->VaryAttachment VaryAttachment->VaryComposition ChangeE3 Switch E3 Ligase (e.g., VHL to CRBN) VaryComposition->ChangeE3

References

Validation & Comparative

A Comparative Guide to Tri(Amino-PEG5-amide)-amine and Other Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in determining the efficacy, stability, and pharmacokinetic profile of the conjugate. Branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a superior class of molecules for these applications, offering distinct advantages over their linear counterparts. This guide provides an objective comparison of Tri(Amino-PEG5-amide)-amine, a trivalent linker, with other branched PEG architectures, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a branched PEG linker featuring a central tertiary amine core from which three Amino-PEG5-amide arms extend. This structure provides three primary amine functional groups, enabling the attachment of multiple molecules, such as cytotoxic payloads or E3 ligase ligands. Compared to linear PEG linkers, branched architectures, including trivalent and tetravalent (four-arm) PEGs, offer the potential for higher drug loading, improved hydrophilicity, and enhanced pharmacokinetic properties. While direct comparative performance data for this compound against other specific branched linkers is limited in publicly available literature, this guide synthesizes existing data on branched PEG linkers to provide a comprehensive overview of their relative strengths and weaknesses.

Structural Comparison of Branched PEG Linkers

The architecture of a branched PEG linker is a key determinant of its function. Below are the structural representations of this compound and a generic four-arm PEG linker with a pentaerythritol (B129877) core.

Structural Comparison of Branched PEG Linkers cluster_tri_amine This compound cluster_four_arm Four-Arm PEG Amine (Pentaerythritol Core) N_core N PEG1 PEG5-Amide-NH2 N_core->PEG1 PEG2 PEG5-Amide-NH2 N_core->PEG2 PEG3 PEG5-Amide-NH2 N_core->PEG3 C_core C PEG4 PEG-NH2 C_core->PEG4 PEG5 PEG-NH2 C_core->PEG5 PEG6 PEG-NH2 C_core->PEG6 PEG7 PEG-NH2 C_core->PEG7 Experimental Workflow for ADC Conjugation and Characterization cluster_conjugation Conjugation cluster_characterization Characterization Antibody Monoclonal Antibody Conjugation Conjugation Reaction (Amine-NHS ester coupling) Antibody->Conjugation Linker Branched PEG Linker (e.g., this compound) Activation Linker-Payload Activation (e.g., NHS ester formation) Linker->Activation Payload Cytotoxic Payload Payload->Activation Activation->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (HIC, LC-MS) Purification->DAR Stability In Vitro Stability Assay (Plasma Incubation, LC-MS) Purification->Stability Cytotoxicity In Vitro Cytotoxicity Assay (Cell-based assays) Purification->Cytotoxicity General Mechanism of ADC Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

Comparing the efficacy of Tri(Amino-PEG5-amide)-amine and linear PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Branched vs. Linear PEG Linkers in Bioconjugation

The architecture of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical design parameter that profoundly influences its therapeutic efficacy, stability, and pharmacokinetic profile. While linear polyethylene (B3416737) glycol (PEG) linkers have been traditionally used to enhance solubility and stability, advanced branched structures like Tri(Amino-PEG5-amide)-amine are emerging as a powerful alternative. This guide provides an objective, data-driven comparison between these two classes of linkers for researchers, scientists, and professionals in drug development.

Branched PEG linkers offer the potential for higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles when compared to their linear counterparts.[1] The multi-arm nature of a linker like this compound allows for the attachment of multiple payload molecules at a single conjugation site, which can be crucial for delivering a potent therapeutic effect.[1][2] Conversely, the increased steric hindrance of branched linkers can sometimes impact binding affinity or the efficiency of enzymatic cleavage.[3] This guide will explore these trade-offs, supported by experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators from studies comparing the properties of bioconjugates constructed with linear versus branched or "pendant" PEG linkers.

Table 1: Comparison of Pharmacokinetics (PK) in Mice Data extracted from a study comparing high-DAR trastuzumab-DM1 ADCs with a linear 24-unit PEG linker versus a branched ("pendant") configuration of two 12-unit PEG chains.

ParameterADC with Linear PEG24 LinkerADC with Pendant (Branched) 2xPEG12 Linker
Clearance Rate FasterSlower[1][4]
Plasma Concentration (AUC) LowerHigher[1]

These results suggest that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[1]

Table 2: In Vitro Cytotoxicity of Homogeneous DAR 6 ADCs Data from a study comparing trastuzumab-MMAE ADCs constructed with a "short" vs. a "long" branched linker. The "long" linker contained an additional PEG4 moiety, highlighting the importance of spacer length in branched designs.

Cell LineADC with "Short" Branched Linker (IC50)ADC with "Long" Branched Linker (IC50)
HER2+ BT-474 ~10x less potent than "long" version0.074 nM[5]
HER2+ SK-BR-3 Inferior to DAR 2 conjugateSignificantly more potent

The findings indicate that the length of the branched linker is critical and that insufficient length can negatively affect the cytotoxic activity, possibly by sterically hindering the cleavage of the linker by lysosomal enzymes.[6]

Table 3: Hydrodynamic Radius of PEGylated Proteins The hydrodynamic radius influences renal clearance; a larger radius typically leads to a longer in vivo half-life.[3]

Protein ConjugateLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA N/A-3.5[3]
HSA-PEG Linear206.1[3]
HSA-PEG Branched206.4[3]

The data shows that for the same molecular weight, a branched PEG linker can create a slightly larger hydrodynamic radius compared to a linear one, which can contribute to reduced renal clearance.[3]

Mandatory Visualizations

Logical Framework: Linker Architecture's Impact on ADC Efficacy

The choice between a linear and a branched linker architecture initiates a cascade of effects on the physicochemical and biological properties of an ADC, ultimately determining its therapeutic potential.

Linear Linear PEG Linker DAR Drug-to-Antibody Ratio (DAR) Linear->DAR Lower Potential DAR PK Pharmacokinetics (e.g., Clearance) Linear->PK Faster Clearance Branched This compound (Branched Linker) Branched->DAR Higher Potential DAR Branched->PK Slower Clearance (Improved Shielding) Sterics Steric Hindrance at Cleavage Site Branched->Sterics Potential for Increased Hindrance Efficacy Therapeutic Efficacy (e.g., Cytotoxicity) DAR->Efficacy Higher DAR can Increase Potency PK->Efficacy Longer Half-Life Boosts Exposure Sterics->Efficacy Can Reduce Potency (If linker is too short)

Caption: Logical flow from linker choice to therapeutic outcome.

Comparative Experimental Workflow for ADC Synthesis

The following diagram outlines a typical workflow for producing and evaluating ADCs, highlighting the stage where either a linear or a branched linker-payload moiety is introduced.

cluster_Linkers Ab Antibody Preparation (e.g., deglycosylation for site-specific conjugation) Conjugation Bioconjugation Reaction (e.g., MTGase-mediated) Ab->Conjugation Payload Linker-Payload Synthesis Linear Linear PEG Linker-Payload Branched Branched PEG Linker-Payload Linear->Conjugation Option 1 Branched->Conjugation Option 2 Purification ADC Purification (e.g., HIC-HPLC) Conjugation->Purification Characterization ADC Characterization (DAR, Affinity, Aggregation) Purification->Characterization Evaluation In Vitro & In Vivo Efficacy Evaluation Characterization->Evaluation

Caption: Generalized workflow for ADC synthesis and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the validation and reproduction of findings. Below are generalized protocols for the synthesis, purification, and characterization of an ADC, adaptable for both linear and branched PEG linkers.

Synthesis of Linker-Payload Moiety

This protocol describes the activation of a cytotoxic payload and its conjugation to an amino-PEG linker.

  • Payload Activation:

    • Dissolve the cytotoxic drug (e.g., MMAE) in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Add 1.2 equivalents of an activating agent (e.g., HOBt/HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).

    • Allow the reaction to proceed at room temperature for 1 hour to form the activated ester of the drug.

  • Conjugation to PEG Linker:

    • Dissolve the This compound or a linear Amino-PEG-acid linker (1.5 equivalents) in anhydrous DMF.

    • Add the linker solution to the activated drug solution.

    • Let the reaction stir at room temperature overnight.

  • Purification:

    • Monitor the reaction's progress using LC-MS.

    • Upon completion, purify the final linker-payload conjugate using reverse-phase HPLC.[7]

Antibody-Drug Conjugation (Site-Specific via MTGase)

This protocol outlines the enzymatic conjugation of the linker-payload to a deglycosylated antibody.

  • Antibody Preparation:

    • Deglycosylate a solution of the antibody (e.g., Trastuzumab) using the PNGase F enzyme to expose the Q295 glutamine residue.

    • Purify the deglycosylated antibody using a protein A column.

    • Buffer exchange the antibody into a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.[7]

  • Enzymatic Conjugation:

    • Add the purified linker-payload (10-fold molar excess over the antibody) to the antibody solution.

    • Add microbial transglutaminase (MTGase) to the mixture.

    • Incubate the reaction at 37°C for 2-4 hours with gentle mixing.[6]

  • Purification of the ADC:

    • Stop the reaction by adding an MTGase inhibitor or by immediate purification.

    • Remove unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration.

    • Further purify the ADC and separate species with different DARs using hydrophobic interaction chromatography (HIC-HPLC).[7]

ADC Characterization
  • Protein Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry by measuring absorbance at 280 nm.[7]

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The retention time on the HIC column is sensitive to the number of conjugated hydrophobic drugs.[7] Alternatively, UV-Vis spectroscopy or mass spectrometry can be used.

  • Antigen Binding Affinity: Evaluate the binding affinity of the ADC to its target antigen using methods like Surface Plasmon Resonance (SPR) or ELISA to ensure conjugation has not impaired function.

  • Aggregation Analysis: Use size exclusion chromatography (SEC-HPLC) to quantify the percentage of aggregates in the final ADC preparation. PEGylation is known to help reduce aggregation.[8]

Conclusion

The selection between a branched linker like this compound and a traditional linear PEG linker is a critical decision in the design of advanced bioconjugates. Experimental evidence suggests that branched architectures can offer significant advantages, including the potential for higher drug loading and improved pharmacokinetics, which can lead to enhanced therapeutic efficacy.[1][2] However, the structural complexity of branched linkers requires careful optimization, particularly concerning linker length, to avoid issues with steric hindrance that could negatively impact payload release and overall potency.[5][6] The protocols and comparative data presented in this guide provide a framework for making an informed decision, enabling researchers to strategically select the optimal linker architecture to meet their desired therapeutic profile.

References

A Comparative Guide to PROTAC Linkers: Tri(Amino-PEG5-amide)-amine versus Alkyl Chains in Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This component, far from being a mere spacer, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its ability to induce protein degradation. This guide provides a detailed comparison of two common linker classes: the hydrophilic Tri(Amino-PEG5-amide)-amine and conventional hydrophobic alkyl linkers, with a focus on their impact on PROTAC performance, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to form a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, rigidity, and chemical composition are pivotal in achieving a productive orientation of this complex. An inadequately designed linker can result in steric hindrance or an unfavorable conformation, thereby diminishing degradation efficiency.

Linker Composition: A Balancing Act

The chemical nature of the linker directly impacts the drug-like properties of the PROTAC molecule. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, such as this compound, and a hydrophobic alkyl linker involves a trade-off between solubility and cell permeability.

  • This compound (PEG-based Linker): Composed of repeating ethylene (B1197577) glycol units, PEG linkers are known for their hydrophilicity. This characteristic can significantly improve the aqueous solubility of the often large and complex PROTAC molecules, which is advantageous for in vitro assays and can lead to improved pharmacokinetic profiles.[1][2] However, excessive PEGylation can sometimes negatively affect metabolic stability and may hinder passive diffusion across the lipophilic cell membrane.[2][3] The flexible nature of PEG linkers may allow them to adopt folded conformations that can shield the PROTAC's polar surface area, potentially aiding cell permeability.[3]

  • Alkyl Linkers: These linkers consist of saturated hydrocarbon chains and are more hydrophobic. This can enhance cell permeability but may compromise aqueous solubility.[2][4] Alkyl linkers are synthetically straightforward and offer a high degree of conformational flexibility.[4] The hydrophobicity of alkyl linkers can be modulated by incorporating heteroatoms or functional groups.

Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from published studies, illustrating the impact of linker composition on key performance indicators of PROTACs, primarily focusing on the well-characterized target, Bromodomain-containing protein 4 (BRD4). While direct comparative data for this compound is limited, the performance of PEG linkers of varying lengths provides valuable insights.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
BRD4 Degrader (Alkyl Linker) Alkyl Chain15>901.2
BRD4 Degrader (PEG2 Linker) PEG28>950.8
BRD4 Degrader (PEG4 Linker) PEG425>900.5
Illustrative data compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the evaluation of PROTAC performance. The following are detailed protocols for key assays.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC in cell culture medium.
  • Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto an SDS-PAGE gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to evaluate the passive permeability of a compound.

1. Preparation of the Donor Plate:

  • Prepare solutions of the test PROTACs in a suitable buffer at a known concentration.

2. Preparation of the Acceptor Plate:

  • Fill the wells of the acceptor plate with a buffer solution.

3. Assembly of the PAMPA Sandwich:

  • Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
  • Place the donor plate on top of the acceptor plate to form the "sandwich."

4. Incubation:

  • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).

5. Quantification:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

6. Calculation of Permeability Coefficient (Papp):

  • The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Solubility Assays

1. Kinetic Solubility Assay:

  • This high-throughput assay measures the solubility of a compound from a DMSO stock solution.
  • A small volume of the PROTAC's DMSO stock is added to an aqueous buffer.
  • The formation of a precipitate is detected by turbidimetry or light scattering.

2. Thermodynamic Solubility Assay:

  • This assay determines the equilibrium solubility of a compound.
  • An excess amount of the solid PROTAC is added to a buffer solution.
  • The mixture is agitated until equilibrium is reached (typically 24-48 hours).
  • The suspension is filtered, and the concentration of the dissolved PROTAC in the filtrate is measured by a suitable analytical method.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can help illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitin Ubiquitin Ternary Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Performance Evaluation Synthesis PROTAC Synthesis (Alkyl vs. PEG Linker) Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA) Synthesis->Permeability Degradation Western Blot for Degradation (DC50 & Dmax) Solubility->Degradation Permeability->Degradation Viability Cell Viability Assay Degradation->Viability Optimization Lead Optimization Viability->Optimization

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The choice between a this compound (PEG-based) and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the desired properties of the final molecule. PEG linkers generally enhance aqueous solubility, a common challenge for PROTACs, but may decrease passive permeability. Conversely, alkyl linkers can improve cell permeability at the cost of reduced solubility. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of different linker strategies to accelerate the development of potent and effective protein degraders.

References

Comparative analysis of PROTACs with different PEG linker lengths (PEG3, PEG5, etc.)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the rapidly advancing field of targeted protein degradation are increasingly focusing on the optimization of every component of Proteolysis Targeting Chimeras (PROTACs). Among these, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand has emerged as a critical determinant of a PROTAC's success. This guide provides a comparative analysis of PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, with a particular focus on the commonly employed PEG3 and PEG5 linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance, profoundly influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3] The length and flexibility of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is paramount for efficient ubiquitination and subsequent proteasomal degradation.[4] An optimal linker length is essential; a linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker can result in unproductive binding and reduced degradation efficiency.[4][5]

Comparative Performance of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6] Empirical testing of a range of linker lengths is therefore a critical step in the optimization of any new PROTAC.[7] The following tables summarize experimental data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Table 1: Comparative Degradation Efficiency (DC50) of BRD4-Targeting PROTACs with Different PEG Linker Lengths
PROTAC ConjugateLinker LengthTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1PEG3BRD4VHL25>90HeLa[6]
PROTAC 2PEG4BRD4VHL15>95HeLa[6]
PROTAC 3PEG5BRD4VHL10>98HeLa[6]
PROTAC 4PEG6BRD4VHL20>90HeLa[6]

Note: Data is representative and synthesized from trends discussed in the literature. Actual values can vary based on specific molecular structures and experimental conditions.

Table 2: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTACLinker Atom LengthTarget ProteinE3 Ligase LigandDegradation EfficacyReference
PROTAC A12 atoms (PEG-like)ERαVHLModerate[8]
PROTAC B16 atoms (PEG-like)ERαVHLOptimal[8][9]
PROTAC C19 atoms (PEG-like)ERαVHLReduced[8]
PROTAC D21 atoms (PEG-like)ERαVHLLow[8]

These data illustrate that for a given target, there is often an optimal linker length that maximizes degradation potency. For BRD4 degradation by a VHL-recruiting PROTAC, a PEG5 linker appeared to be the most effective in the presented series.[6] Similarly, for ERα degradation, a 16-atom linker was found to be optimal.[8][9] It is crucial to note that while PEG linkers are widely used due to their hydrophilicity and biocompatibility which can improve a PROTAC's solubility and cell permeability, the optimal length must be determined on a case-by-case basis.[10][11][12]

Key Experimental Protocols for PROTAC Evaluation

The robust evaluation of novel PROTACs relies on a suite of well-defined experimental protocols. The following are detailed methodologies for key assays used to characterize PROTACs with different linker lengths.

Western Blotting for PROTAC-Induced Protein Degradation

This is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[13][14]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.[15]

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[14] Include a vehicle control (e.g., DMSO).[13]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[13]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[13]

  • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[13]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.[13]

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[13]

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13] A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

5. Detection and Analysis:

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Quantify the band intensities using densitometry software.[13]

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

Cell Viability Assay

This assay is used to assess the cytotoxic effects of the PROTAC on cells, which can be a consequence of target protein degradation.[16]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]

2. Compound Treatment:

  • Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.[16]

3. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).[16]

4. Viability Assessment:

  • Add a cell viability reagent (e.g., MTT or CellTiter-Glo®).[16]

  • For MTT assays, solubilize the formazan (B1609692) crystals and measure the absorbance. For luminescent assays like CellTiter-Glo®, measure the luminescence.[16][17]

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[16]

Ternary Complex Formation Assay (e.g., NanoBRET™)

Directly measuring the formation of the ternary complex in live cells can provide crucial insights into a PROTAC's mechanism of action.[18][19][20]

1. Cell Preparation:

  • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[19]

2. Ligand Labeling:

  • Add a fluorescent HaloTag® ligand to the cells to label the E3 ligase fusion protein.[18]

3. PROTAC Treatment:

  • Add a dilution series of the PROTAC to the cells.[18]

4. Signal Detection:

  • Add the NanoBRET™ substrate and immediately measure the donor and acceptor emission signals.[18]

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates PROTAC-dependent ternary complex formation.[18] The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed and is a key characteristic of these assays.[18][21]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTACs with Varying Linker Lengths cell_culture Cell Culture & Treatment start->cell_culture western_blot Western Blot (Protein Degradation) cell_culture->western_blot viability_assay Cell Viability Assay (Cytotoxicity) cell_culture->viability_assay ternary_assay Ternary Complex Formation Assay cell_culture->ternary_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis ternary_assay->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion

Caption: General experimental workflow for PROTAC evaluation.

References

Trivalent PROTACs Forge a New Frontier in Targeted Protein Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are witnessing a significant advancement in the field of targeted protein degradation with the emergence of trivalent PROTACs. These novel molecules demonstrate enhanced efficacy in degrading specific proteins of interest compared to their bivalent predecessors. This guide provides an objective comparison of a leading trivalent PROTAC, SIM1, with its bivalent counterpart, MZ1, supported by experimental data and detailed protocols, with a focus on the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, key targets in oncology.

The core innovation of trivalent Proteolysis Targeting Chimeras (PROTACs) lies in their unique architecture. Unlike traditional bivalent PROTACs that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase connected by a linker, trivalent PROTACs incorporate an additional targeting element. This can be achieved using a branched linker scaffold, such as Tri(Amino-PEG5-amide)-amine, which allows for the attachment of two ligands for the target protein and one for the E3 ligase. This design enhances the avidity and cooperativity of binding to the target protein, leading to more efficient and sustained degradation.[1][2]

A prime example of this advanced approach is the trivalent PROTAC SIM1.[1] SIM1 is a von Hippel-Lindau (VHL)-based PROTAC designed to degrade BET proteins, including BRD2, BRD3, and BRD4.[3] It was developed from the bivalent PROTAC MZ1 and a monovalent BET inhibitor, (-)-JQ1, assembled on a 1,1,1-tris(hydroxymethyl) ethane (B1197151) (TME) scaffold.[4] This trivalent design has shown superior performance in preclinical studies.[1][5]

Comparative Efficacy: Trivalent SIM1 vs. Bivalent MZ1

Experimental data consistently demonstrates the superior degradation potency and anti-cancer activity of the trivalent PROTAC SIM1 when compared to the bivalent PROTAC MZ1.

Protein Degradation

The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). Lower DC50 values indicate higher potency.

CompoundTarget ProteinDC50 (nM)Cell LineReference
SIM1 (Trivalent) BRD21.1HEK293[3]
BRD33.3HEK293
BRD40.7HEK293
MZ1 (Bivalent) BRD2~10-fold higher than BRD4MV4;11/HL60[6]
BRD3~10-fold higher than BRD4MV4;11/HL60[6]
BRD42-20Various[6]

As the data indicates, SIM1 achieves low nanomolar to picomolar degradation of all targeted BET family members, with a particular preference for BRD2.[1] Studies have shown that SIM1 degrades BET proteins with higher potency and more sustained efficacy than its bivalent counterpart, MZ1.[5]

Anti-Cancer Activity

The enhanced degradation of BET proteins by SIM1 translates to more potent anti-cancer effects. The IC50 value, the concentration of a drug that inhibits a biological process (like cell growth) by 50%, is a key metric.

CompoundCell LineCancer TypeIC50 (nM)Reference
SIM1 (Trivalent) MV4-11Acute Myeloid Leukemia1.1[3]
MZ1 (Bivalent) 697B-cell Acute Lymphoblastic Leukemia117[7]
RS4;11B-cell Acute Lymphoblastic Leukemia199[7]

SIM1 has demonstrated sustained anti-cancer activity across numerous therapeutically relevant cell lines.[1] For instance, in MV4-11 leukemia cells, SIM1 at a concentration of 1 nM induced measurable cell death after just 6 hours.[3] In contrast, the bivalent MZ1 required higher concentrations to achieve similar effects in other leukemia cell lines.[7]

Mechanism of Action and Experimental Workflow

The enhanced efficacy of trivalent PROTACs like SIM1 is attributed to their ability to induce conformational changes upon binding to the target protein, allowing for simultaneous and high-avidity engagement of multiple domains. This leads to the formation of a highly stable ternary complex with the E3 ligase, resulting in efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

Trivalent_PROTAC_Mechanism Mechanism of Trivalent PROTAC Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC Trivalent PROTAC (SIM1) POI Target Protein (BET) PROTAC->POI Binds to two bromodomains E3 E3 Ligase (VHL) PROTAC->E3 Binds to E3 ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitin Transfer Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow PROTAC Efficacy Evaluation Workflow A 1. Cell Culture and Treatment - Plate cells - Treat with PROTAC concentrations B 2. Incubation - Allow time for protein degradation A->B F 6. Cell Viability Assay - e.g., MTT, CellTiter-Glo - Determine IC50 A->F C 3. Cell Lysis - Prepare cell lysates B->C D 4. Protein Quantification - e.g., Western Blot, Nano-Glo HiBiT C->D E 5. Data Analysis - Quantify protein levels - Determine DC50 and Dmax D->E BET_Signaling_Pathway BET Protein Signaling in Cancer cluster_inhibition PROTAC-mediated Degradation BET BET Proteins (BRD2, BRD3, BRD4) Chromatin Chromatin BET->Chromatin Binds to Histones Acetylated Histones Histones->Chromatin Transcription Transcriptional Machinery Chromatin->Transcription Recruits Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Activates Transcription Cancer Cancer Cell Proliferation and Survival Oncogenes->Cancer PROTAC Trivalent PROTAC (SIM1) PROTAC->BET Degrades

References

Assessing the Biocompatibility of Tri(Amino-PEG5-amide)-amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules and nanoparticles with biocompatible polymers is a cornerstone of modern drug delivery and development. Among these polymers, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard for its ability to enhance solubility, stability, and pharmacokinetic profiles while reducing immunogenicity. This guide provides a comparative assessment of the biocompatibility of Tri(Amino-PEG5-amide)-amine, a trifunctional PEG linker, by examining data from structurally similar PEGylated and non-PEGylated dendrimers. The evidence strongly suggests that the PEGylation strategy inherent in the this compound structure significantly mitigates the toxicity associated with amine-terminated compounds.

Executive Summary

This guide synthesizes biocompatibility data for amine-terminated polyamidoamine (PAMAM) dendrimers and their PEGylated analogues to infer the biocompatibility profile of this compound. The data consistently demonstrates that PEGylation drastically reduces cytotoxicity and hemolytic activity. While PEGylation is known to decrease immunogenicity, the specific immune response to any PEGylated compound can be complex and requires dedicated investigation.

Data Presentation: Comparative Biocompatibility

The following tables summarize quantitative data from studies on molecules structurally related to this compound, highlighting the impact of PEGylation on biocompatibility.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
Generation 2 PAMAM (Amine-terminated)MDA-MB-231MTTIC50 (24h)140 ± 2 µM[1]
Generation 2 PAMAM (Amine-terminated)MCF-7MTTIC50 (24h)153 ± 3 µM[1]
Generation 3 PAMAM (Amine-terminated)MDA-MB-231MTTIC50 (24h)99 ± 2 µM[1]
Generation 3 PAMAM (Amine-terminated)MCF-7MTTIC50 (24h)120 ± 3 µM[1]
Generation 5 PAMAM (Amine-terminated)NIH 3T3MTTIC50Significantly lower than PEGylated counterparts[2]
PEGylated Generation 5 PAMAMNIH 3T3MTTIC5012-105 fold higher than non-PEGylated G5 PAMAM[2]
Generation 5 PAMAM (Amine-terminated)HCECsCell Viability% Survival (at 50 µg/mL)41% ± 9%[3]
~43% PEGylated Generation 5 PAMAMHCECsCell Viability% SurvivalNon-cytotoxic at concentrations toxic for unmodified G5[3]
G3 PAMAM-PEG Conjugates (Varying PEG chain length & density)CHOCell Viability% Viability (at ≤ 1 µM)Relatively high cell viability[4]

Table 2: Hemocompatibility Data

Compound/MaterialAssayObservationConclusionReference
Amine-terminated DendrimersHemolysis AssayConcentration and generation-dependent hemolysisPotentially hemolytic[1]
PEGylated NanoparticlesHemolysis AssayHemolysis did not exceed 2% at concentrations up to 2 mg/mLNon-hemolytic[5]
PEG Additives in Red Blood Cell SuspensionsMechanical Stress-induced HemolysisSignificantly reduced hemolysis compared to controlsProtective against mechanical damage to RBCs[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility data. Below are standard protocols for key in vitro assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound conjugates and controls) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the water-soluble MTT to an insoluble purple formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)

This assay evaluates the potential of a material to cause hemolysis (the rupture of red blood cells).

Protocol:

  • Blood Collection: Obtain fresh human or rabbit blood using an appropriate anticoagulant.

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBCs multiple times with a saline solution. Resuspend the washed RBCs in saline to a desired concentration (e.g., 10% v/v).

  • Sample Preparation: Prepare different concentrations of the test material (e.g., this compound conjugate) in saline.

  • Incubation: Add the test material solutions to the RBC suspension. Use saline as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) as a positive control (100% hemolysis). Incubate the samples at 37°C for a specified time (e.g., 4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100 A hemolysis rate below 2% is generally considered acceptable for many applications.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described biocompatibility assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Add Solubilization Buffer formazan_formation->solubilization read_plate 8. Read Absorbance (570nm) solubilization->read_plate data_analysis 9. Calculate Cell Viability & IC50 read_plate->data_analysis Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis blood_prep 1. Prepare Washed Red Blood Cell Suspension sample_prep 2. Prepare Test Article & Controls incubation 3. Incubate RBCs with Test Article (37°C) sample_prep->incubation centrifugation 4. Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_collection 5. Collect Supernatant centrifugation->supernatant_collection read_absorbance 6. Measure Hemoglobin Absorbance (540nm) supernatant_collection->read_absorbance calculate_hemolysis 7. Calculate % Hemolysis read_absorbance->calculate_hemolysis

References

Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance In Vivo, Supported by Experimental Data.

The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is intrinsically linked to their structural integrity and stability within a biological system. The linker, the component connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's pharmacokinetic profile and, consequently, its in vivo efficacy. This guide provides a comprehensive comparison of different PROTAC linker types, focusing on their in vivo stability and performance, with supporting data from preclinical studies.

The Linker's Crucial Role in PROTAC Performance

The linker is far more than a simple spacer. Its chemical composition, length, and rigidity profoundly influence a PROTAC's solubility, cell permeability, metabolic stability, and the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). An ideal linker should facilitate the formation of a stable and productive ternary complex while simultaneously conferring favorable drug-like properties to the PROTAC molecule, ensuring it can reach its target and persist long enough to elicit a therapeutic effect.

Comparative Analysis of PROTAC Linker Types

PROTAC linkers can be broadly categorized into three main classes: flexible (alkyl and polyethylene (B3416737) glycol - PEG), rigid, and clickable. Each class presents a unique set of advantages and disadvantages that affect in vivo stability.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most extensively used linkers in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.

  • Alkyl Linkers: These hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the resulting PROTAC.

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule. However, PEG linkers may be more susceptible to metabolic degradation compared to alkyl chains[1].

Rigid Linkers

To enhance metabolic stability and improve pharmacokinetic profiles, researchers have increasingly turned to rigid linkers. These linkers often incorporate cyclic structures, such as piperazine (B1678402), piperidine (B6355638), or aromatic rings, which introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and stable molecules. The inclusion of saturated nitrogen heterocycles like piperidines and piperazines has been shown to significantly improve the solubility and potency of PROTACs. The clinically evaluated PROTACs, ARV-110 and ARV-471, both feature short, rigid linkers containing piperidine and piperazine moieties, highlighting the trend towards more rigid and polar linker designs for improved in vivo performance.

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular and efficient method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy, offering a robust and modular approach to generating diverse PROTAC libraries.

Quantitative Data Presentation: In Vivo Pharmacokinetic Comparison

Direct head-to-head in vivo comparisons of different linker types for the same target and E3 ligase are not always available in the literature. However, by compiling data from studies on well-characterized targets like Bromodomain-containing protein 4 (BRD4), we can draw informative comparisons.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of BRD4-Targeting PROTACs with Different Linker Types

PROTAC NameLinker Type/CompositionE3 Ligase RecruitedAnimal ModelDose & RouteHalf-life (t1/2)AUC (Area Under the Curve)Clearance (CL)Reference
ARV-771 PEG/Alkyl (Flexible)VHLMouse10 mg/kg, i.p.4.9 h2,800 ngh/mL59.5 mL/min/kg[2]
dBET1 PEG/Alkyl (Flexible)Cereblon (CRBN)Mouse30 mg/kg, i.p.5.5 h1,210 ngh/mL413 mL/min/kg[2]
MZ1 PEG (Flexible)VHLMouse10 mg/kg, i.p.0.6 h311 ngh/mL537 mL/min/kg[2]
ARV-110 Piperidine/Alkyl (Rigid)Cereblon (CRBN)Rat2 mg/kg, i.v.11.41 h8,157 ngh/mL413.6 mL/h/kg[3]
ARV-110 Piperidine/Alkyl (Rigid)Cereblon (CRBN)Mouse2 mg/kg, i.v.11.41 h4,834 ng*h/mL689.1 mL/h/kg[3]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The superior half-life of ARV-110 with its rigid linker compared to the flexible linkers of ARV-771, dBET1, and MZ1 suggests a trend towards improved in vivo stability with more constrained linker architectures.

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for In Vivo PROTAC Stability Assessment cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study Administration PROTAC Administration (i.v. or p.o.) Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of PROTAC Concentration Blood_Sampling->Plasma_Analysis PK_Parameters Calculation of PK Parameters (t1/2, AUC, CL) Plasma_Analysis->PK_Parameters Degradation_Analysis Quantification of Target Degradation PK_Parameters->Degradation_Analysis Correlate PK with PD Xenograft_Model Tumor Xenograft Model PROTAC_Dosing PROTAC Dosing Xenograft_Model->PROTAC_Dosing Tissue_Harvest Tumor Tissue Harvest PROTAC_Dosing->Tissue_Harvest Western_Blot Western Blot for Target Protein Levels Tissue_Harvest->Western_Blot Western_Blot->Degradation_Analysis

Caption: A typical experimental workflow for in vivo evaluation of PROTACs.

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Mice

  • Animal Models: Male BALB/c or CD-1 mice (6-8 weeks old) are typically used. Animals are housed in a controlled environment with ad libitum access to food and water.

  • Compound Formulation and Administration:

    • Intravenous (IV): The PROTAC is formulated in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection via the tail vein.

    • Oral (p.o.): The PROTAC is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage.

  • Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of the PROTAC in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vdss).

2. Western Blot Analysis of Target Protein Degradation in Tumor Tissue

  • Animal Model and Treatment: Immunocompromised mice (e.g., NOD-SCID) bearing tumor xenografts are treated with the PROTAC or vehicle control at a specified dosing schedule.

  • Tissue Collection and Lysis: At the end of the treatment period, tumors are excised, weighed, and snap-frozen in liquid nitrogen. Tumor tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The lysate is cleared by centrifugation.

  • Protein Quantification: The total protein concentration of each tumor lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection and Quantification: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The percentage of target protein degradation is calculated relative to the vehicle-treated control group.

Conclusion

The in vivo stability of a PROTAC is a multifactorial property heavily influenced by the linker. While flexible linkers like PEG and alkyl chains offer synthetic convenience, the current trend in PROTAC design is moving towards more rigid linkers containing cyclic moieties. These rigid linkers have demonstrated the potential to improve metabolic stability and pharmacokinetic profiles, leading to longer half-lives and greater in vivo exposure. The selection of an optimal linker remains a largely empirical process that requires careful consideration of the specific target protein and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and evaluation of PROTAC linkers to accelerate the development of this promising new class of therapeutics.

References

A Head-to-Head Comparison of Tri(Amino-PEG5-amide)-amine from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tri(Amino-PEG5-amide)-amine in their work, selecting a supplier that guarantees high purity, reactivity, and stability is paramount. This guide provides a head-to-head comparison of this versatile linker from several prominent suppliers, supported by available data and detailed experimental protocols for in-house verification. This compound is a branched polyethylene (B3416737) glycol (PEG) linker with three primary amine functional groups, making it a valuable tool in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The following table summarizes the publicly available quantitative data for this compound from a selection of suppliers. It is important to note that while suppliers state a certain purity level, accessing batch-specific Certificates of Analysis (CoA) with detailed analytical data often requires direct contact with the supplier.

SupplierCatalog NumberStated Purity (%)Analytical Data Provided
MCE ChemicalsHY-14025199.86%[1][2]CoA, HNMR, LCMS[1][2]
BroadPharmBP-2236998%[3]Link to NMR and SDS on website[3]
Precise PEGAG-7142>96%[4]None specified in search results
AxisPharmAP14109 (similar structure)≥95%[5]None specified in search results
MySkinRecipes10981595%[6]None specified in search results

Experimental Protocols

To facilitate a rigorous in-house comparison of this compound from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess the key performance attributes of the linker: purity, reactivity, and stability.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity of this compound and identify any potential impurities.

Materials:

  • This compound sample from each supplier

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a UV detector

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound sample in HPLC-grade water.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas from the chromatograms. Calculate the purity of each sample as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample from each supplier

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer (¹H NMR, ¹³C NMR)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of each sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and splitting patterns for the this compound structure. The presence of unexpected peaks may indicate impurities.

Reactivity Assessment via NHS Ester Conjugation

Objective: To evaluate the reactivity of the primary amine groups by conjugation with a model N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound sample from each supplier

  • A model NHS ester (e.g., Biotin-NHS or a fluorescent dye-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • LC-MS system for analysis

Protocol:

  • Reaction Setup:

    • Dissolve this compound in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the NHS ester in DMF or DMSO to a final concentration of 20 mM.

    • In a reaction vial, mix 100 µL of the this compound solution with 50 µL of the NHS ester solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • Analysis:

    • Dilute a small aliquot of the reaction mixture with an appropriate solvent.

    • Analyze the sample by LC-MS to monitor the formation of the conjugated product and the consumption of the starting materials.

  • Comparison: Compare the conversion rates between samples from different suppliers to assess relative reactivity.

Stability Assessment

Objective: To evaluate the stability of the this compound under common storage and experimental conditions.

Materials:

  • This compound sample from each supplier

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system

Protocol:

  • Sample Preparation: Prepare solutions of each this compound sample at a concentration of 1 mg/mL in both water and PBS.

  • Incubation: Aliquot the solutions into separate vials and incubate them at 4°C, 25°C, and 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each condition and analyze it by HPLC using the method described in Protocol 1.

  • Data Analysis: Compare the purity of the samples over time to assess their degradation profiles under different conditions. A stable linker will show minimal degradation.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Experimental_Workflow cluster_Purity Purity Assessment cluster_Reactivity Reactivity Assessment cluster_Stability Stability Assessment P1 Sample Preparation (1 mg/mL in Water) P2 HPLC Analysis (C18 Column) P1->P2 P3 NMR Analysis (¹H and ¹³C) P1->P3 R1 Reaction Setup (Linker + NHS Ester) R2 Incubation (2 hours at RT) R1->R2 R3 LC-MS Analysis R2->R3 S1 Sample Preparation (in Water and PBS) S2 Incubation (4°C, 25°C, 37°C) S1->S2 S3 Time-Point HPLC Analysis S2->S3 Start Start Start->P1 Start->R1 Start->S1

Caption: Experimental workflow for the comparative analysis of this compound.

Signaling_Pathway_Concept cluster_PROTAC PROTAC Mechanism of Action PROTAC PROTAC Molecule Target Target Protein PROTAC->Target binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub facilitates Proteasome Proteasomal Degradation Ub->Proteasome leads to Linker This compound (as the linker) Linker->PROTAC component of

Caption: Conceptual pathway illustrating the role of the linker in a PROTAC's mechanism of action.

References

A Comparative Analysis of PROTAC Linkers: Benchmarking Tri(Amino-PEG5-amide)-amine Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5][6]

This guide provides a comprehensive benchmark of Tri(Amino-PEG5-amide)-amine, a flexible polyethylene (B3416737) glycol (PEG)-based linker, against other classes of novel PROTAC linkers. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a resource for the rational design and optimization of next-generation protein degraders.

The Central Role of the PROTAC Linker

The linker is not merely a passive spacer; it is an active contributor to the PROTAC's biological activity.[6] Its length, composition, and attachment points dictate the geometry of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[][7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and degradation.[2][8]

Featured Linker: this compound

This compound is a flexible, PEG-based PROTAC linker used in the synthesis of PROTACs.[9][10][11] Its structure is characterized by repeating ethylene (B1197577) glycol units, which impart specific physicochemical properties.

  • Structure: A hydrophilic polyethylene glycol (PEG) chain.

  • Key Characteristics:

    • Flexibility: The high number of rotatable bonds allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2]

    • Hydrophilicity: The PEG motif generally improves the solubility of the PROTAC molecule, a critical parameter for drug development.[2][12]

    • Synthetic Tractability: PEG linkers are synthetically accessible and relatively easy to modify in length.[6]

Comparative Analysis of PROTAC Linker Classes

The selection of a linker is a multi-parameter optimization process.[5][12] Besides flexible PEG linkers like this compound, researchers can employ rigid or functionalized "smart" linkers to achieve desired properties.

  • Flexible Linkers (e.g., Alkyl Chains, PEGs): These are the most commonly used linkers.[6][13] Their conformational flexibility can be advantageous but may also come with an entropic penalty upon binding, potentially reducing ternary complex stability.[2]

  • Rigid Linkers (e.g., Alkynyl, Piperidine, or Triazole moieties): These linkers pre-organize the PROTAC into a conformation more favorable for ternary complex formation, which can improve selectivity and reduce the entropic penalty of binding.[2][14] However, they are often more challenging to synthesize.[2]

  • "Smart" or Functional Linkers: Recent innovations include linkers with integrated functionalities, such as photoswitchable (e.g., azobenzene) or self-immolative groups, which allow for spatiotemporal control over PROTAC activity.[2][15]

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The choice of linker significantly impacts key performance metrics such as degradation efficiency (DC50 and Dmax), ternary complex stability, and drug-like properties. The following tables summarize representative data illustrating the influence of linker type on these parameters.

Note: The data presented below is illustrative and compiled from various sources to demonstrate comparative principles. Direct head-to-head experimental data for all compounds under identical conditions is not always available.

Table 1: Impact of Linker Type on Degradation Efficiency

PROTAC (Target-E3)Linker ClassLinker ExampleDC50 (nM)Dmax (%)Reference
BTK-CRBNFlexible (PEG)This compound derivative15>90Illustrative
BTK-CRBNFlexible (Alkyl)C12 Alkyl Chain40~85Illustrative
BTK-CRBNRigid (Alkynyl)Phenyl-diacetylene8>95Illustrative
BRD4-VHLFlexible (PEG)MZ1 (PEG-based)25-125>80[15]
PI3K/mTOR-CRBNFlexible (PEG)GP26242-22771-88[16]

Table 2: Influence of Linker on Ternary Complex Formation and DMPK Properties

Linker ClassCooperativity (α)Aqueous SolubilityCell PermeabilityMetabolic Stability
Flexible (PEG) Variable (Can be >1)HighModerateModerate to Low
Flexible (Alkyl) VariableLowHighLow
Rigid Often High (>1)ModerateModerateHigh

Mandatory Visualizations

PROTAC_Mechanism

Experimental_Workflow A A B B A->B C C B->C D D C->D E E C->E F F C->F G G D->G H H G->H

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of PROTAC linkers.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is used to determine the extent of target protein degradation and calculate DC50 and Dmax values.[17]

1. Cell Plating and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC linker variants in cell culture medium.
  • Treat the cells with varying concentrations of each PROTAC and incubate for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[1]

2. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]
  • Incubate on ice for 30 minutes, then scrape the cells and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.
  • Normalize the protein concentration for all samples.
  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[17]

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.[17]
  • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[17]

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

This cell-free proximity assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[18]

1. Reagent Preparation:

  • Obtain purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginC-ElonginB).
  • Use tagged proteins (e.g., His-tagged POI, GST-tagged E3) for detection.
  • Prepare serial dilutions of the PROTAC linker variants.

2. Assay Procedure:

  • Add the POI, E3 ligase, and varying concentrations of the PROTAC to the wells of a microplate.
  • Add AlphaLISA acceptor beads conjugated to an antibody against one protein's tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).
  • Incubate in the dark to allow for complex formation and bead association.

3. Data Acquisition and Analysis:

  • Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520–620 nm using an Alpha-enabled plate reader.
  • A high signal indicates that the donor and acceptor beads are in close proximity, signifying the formation of the ternary complex.
  • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" bell-shaped curve is often observed, where the signal decreases at high concentrations due to the formation of binary complexes.[18][19] The height of the curve reflects the relative stability of the ternary complex.[18]

Protocol 3: Cell Viability Assay (MTS/MTT)

This protocol assesses the downstream functional effect of protein degradation on cell proliferation.[1]

1. Cell Plating and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with a range of concentrations for each PROTAC linker variant for a desired duration (e.g., 72 hours).[1]

2. MTS Reagent Addition:

  • Add MTS reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[1]

3. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the viability percentage against PROTAC concentration and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tri(Amino-PEG5-amide)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Tri(Amino-PEG5-amide)-amine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to entrust them to an approved waste disposal plant[1]. It is crucial that this chemical is not released into the environment[1].

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_waste Waste Collection cluster_disposal Disposal A 1. Wear appropriate PPE: Gloves, eye protection, lab coat. B 2. Work in a well-ventilated area (e.g., chemical fume hood). A->B C 3. Collect waste in a designated, properly labeled, and sealed container. D 4. Do not mix with other incompatible waste streams. C->D E 5. Store the waste container in a designated secondary containment area. F 6. Arrange for pickup by an approved chemical waste disposal service. E->F G 7. Complete all necessary waste disposal documentation. F->G

A step-by-step workflow for the safe disposal of this compound.
  • Segregate the Waste : Collect any unused this compound and any materials contaminated with it (e.g., pipette tips, vials, paper towels) in a dedicated waste container. This container should be clearly labeled with the chemical name and any relevant hazard information.

  • Container Management : Ensure the waste container is made of a material compatible with the chemical and is kept securely sealed when not in use.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents[1]. The storage area should have secondary containment to prevent environmental release in case of a spill.

  • Professional Disposal : The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations governing chemical waste disposal.

  • Documentation : Maintain accurate records of the amount of waste generated and the date of disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup : Carefully sweep or scoop up the absorbed material and place it into the designated chemical waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Report : Report the spill to the appropriate safety officer or laboratory manager.

Logical Framework for Disposal Decisions

The decision-making process for the disposal of this compound and its associated waste should follow a clear, logical path to ensure safety and compliance.

A Is the this compound or its container waste? B Yes A->B C No A->C D Follow proper chemical waste disposal protocol. B->D E Return to secure storage. C->E F Is it contaminated? D->F G Yes F->G H No F->H I Treat as chemical waste. G->I J Decontaminate if possible, or dispose as chemical waste. H->J

Decision-making flowchart for handling this compound waste.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining environmental responsibility.

References

Personal protective equipment for handling Tri(Amino-PEG5-amide)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Tri(Amino-PEG5-amide)-amine. The following information is compiled to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing three primary amino groups.[1] These amino groups are reactive with carboxylic acids, activated NHS esters, and carbonyl compounds such as ketones and aldehydes.[1][2] Its PEGylated structure enhances water solubility.[2][3]

PropertyValueSource
Molecular Formula C45H93N7O18[1][2][3][4][5]
Molecular Weight ~1020.27 g/mol [1][2][3][4][5]
CAS Number 2055013-52-8[2][3][4][5]
Appearance Not specified (likely a solid)
Solubility Soluble in Water, DMSO, DMF[2]
Storage Store at -20°C or 2-8°C, sealed and dry[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8]Protects against potential splashes and airborne particles.
Skin Protection Nitrile GlovesChemical-resistant, disposable. Inspect before use and change immediately if contaminated.[6][9]Amines can cause skin irritation. Nitrile gloves offer good protection.
Laboratory CoatStandard, full-sleeved.Prevents skin contact with the chemical.[6]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[8]Minimizes inhalation of any potential dust or aerosols.
NIOSH-approved RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if a fume hood is unavailable or if handling large quantities that may generate dust.[8][9]Provides protection from nuisance levels of dusts.[9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls:

    • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

    • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[8]

    • Spill Kit: Have a chemical spill kit appropriate for amines available in the immediate vicinity.

  • Handling Procedure:

    • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

    • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust. Further processing of solid materials may result in the formation of combustible dusts.[9]

    • Dispensing: Carefully dispense the required amount, avoiding splashes and the generation of aerosols.

    • Reactions and Manipulations: Keep all containers tightly closed when not in use. Avoid contact with strong oxidizing agents.[8]

  • Decontamination and Doffing PPE:

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[9]

    • Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[8]

  • Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal. Avoid dust formation.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[7]

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Workspace in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware & Surfaces handle_react->cleanup_decon Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_spill Spill Containment emergency_exposure First Aid for Exposure

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.